ReN 1869
Description
Properties
CAS No. |
170149-99-2 |
|---|---|
Molecular Formula |
C24H27NO2 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C24H27NO2/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27)/t20-/m1/s1 |
InChI Key |
RXWDEUWOJGGNHU-HXUWFJFHSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |
Canonical SMILES |
C1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ReN-1869; ReN 1869; ReN1869; NNC-05-1869; NNC-051869; NNC 05-1869; NNC051869. |
Origin of Product |
United States |
Foundational & Exploratory
ReN 1869: A Technical Guide on its Mechanism of Action in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ReN 1869, a novel, selective histamine H1 receptor antagonist, has demonstrated significant potential in preclinical models of neuropathic pain. This technical guide provides an in-depth overview of its core mechanism of action, supported by quantitative data from key studies. The document details the signaling pathways modulated by this compound, presents its pharmacological data in structured tables for clear comparison, and outlines the experimental protocols used to evaluate its efficacy. Visual diagrams generated using Graphviz are included to illustrate complex biological processes and experimental workflows, offering a comprehensive resource for researchers in pain and neuropharmacology.
Core Mechanism of Action
This compound exerts its analgesic effects in neuropathic pain primarily through the selective antagonism of the histamine H1 receptor.[1][2] In pathological pain states, such as those arising from nerve injury, histamine is released from mast cells and other sources, contributing to peripheral and central sensitization.[3] Histamine acts on H1 receptors expressed on neurons, including those in the dorsal horn of the spinal cord, a key area for pain processing.[1][4]
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 alpha subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC). The activation of this signaling pathway in nociceptive neurons is generally pro-nociceptive, leading to neuronal hyperexcitability and enhanced pain signaling.
This compound, by blocking the H1 receptor, prevents the initiation of this cascade. This blockade counteracts the effects of histamine, thereby inhibiting pain transmission in the dorsal spinal cord and reducing neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | Value | Species/System | Reference |
| Ki (Histamine H1 Receptor) | 0.19 ± 0.04 µM | Guinea pig brain | |
| Ki (non-selective σ site) | 0.45 µM | Guinea pig brain | |
| IC50 (functional antagonism) | 1.70 ± 0.002 µM | Not specified |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Endpoint | Effective Dose Range (mg/kg) | ED50 | Reference |
| Histamine-evoked paw edema | Inhibition of edema | 0.01 - 10 | ~300 µg/kg (i.p.) | |
| Chemical Nociception (formalin, capsaicin, phenyl quinone writhing) | Antinociception | 0.01 - 10 | Not specified | |
| Neurogenic Inflammation (antidromic nerve stimulation) | Inhibition of inflammation | 0.01 - 10 | Not specified | |
| Neuropathic Pain (L5/L6 spinal nerve ligation) | Attenuation of mechanical allodynia and thermal hyperalgesia | 0.1 - 4 | Not specified |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway in Nociceptive Neurons
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the inhibitory action of this compound.
Caption: H1 Receptor Signaling Cascade and Inhibition by this compound.
Experimental Workflow for Preclinical Evaluation of this compound in Neuropathic Pain
This diagram outlines the typical experimental workflow for assessing the efficacy of a compound like this compound in a rodent model of neuropathic pain.
Caption: Preclinical Neuropathic Pain Study Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound, based on the information available in published abstracts and similar studies. Full details would be found in the complete published papers.
Animal Models of Neuropathic Pain
-
Spinal Nerve Ligation (SNL) Model: This model is used to induce mechanical allodynia and thermal hyperalgesia, mimicking symptoms of neuropathic pain.
-
Species: Male Sprague-Dawley rats.
-
Procedure: Under anesthesia, the left L5 and L6 spinal nerves are exposed and tightly ligated with silk suture. The wound is then closed. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Post-operative Care: Animals are monitored for recovery and signs of distress. Behavioral testing typically begins several days after surgery to allow for the development of neuropathic pain symptoms.
-
Behavioral Assays for Pain Assessment
-
Mechanical Allodynia (von Frey Test):
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure: Animals are placed on an elevated mesh floor and allowed to acclimate. The filaments are applied to the plantar surface of the hind paw with increasing force. The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Thermal Hyperalgesia (Plantar Test):
-
Apparatus: A radiant heat source is positioned under the glass floor beneath the animal's hind paw.
-
Procedure: The heat source is activated, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.
-
In Vivo Electrophysiology in Anesthetized Rats
-
Objective: To characterize the effect of this compound on the responses of dorsal horn neurons.
-
Preparation: Rats are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. Extracellular single-unit recordings are made from wide-dynamic-range (WDR) neurons in the dorsal horn.
-
Stimulation: Neuronal responses are evoked by various stimuli applied to the receptive field on the hind paw, including electrical stimulation of nerves, mechanical stimulation with von Frey filaments, and thermal stimulation.
-
Drug Administration: this compound is administered systemically (e.g., intravenously or intraperitoneally), and changes in neuronal firing are recorded.
-
Conclusion
This compound is a promising therapeutic candidate for neuropathic pain, acting as a selective antagonist of the histamine H1 receptor. Its mechanism of action is well-supported by preclinical data demonstrating its ability to block the pro-nociceptive H1 receptor-Gq/11-PLC signaling pathway in the central nervous system. The quantitative data on its binding affinity and in vivo efficacy provide a solid foundation for its further development. The experimental protocols outlined in this guide, while based on available information, highlight the robust preclinical evaluation that has been conducted. Future research should focus on fully elucidating the downstream targets of the H1 receptor signaling cascade in nociceptive neurons and translating these promising preclinical findings into clinical efficacy for the treatment of neuropathic pain.
References
- 1. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine, histamine receptors, and neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine in neurogenic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ReN 1869: A Technical Guide to its Histamine H1 Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ReN 1869, a tricyclic compound, is a potent and selective antagonist of the histamine H1 receptor.[1][2] Its high affinity for this receptor underpins its antihistaminic effects and has led to investigations into its potential therapeutic applications, particularly in the realms of neurogenic pain and inflammation.[1][2] This technical guide provides a comprehensive overview of the core histamine H1 receptor antagonist properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with the histamine H1 receptor and its functional consequences.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value (µM) | Species/Tissue | Radioligand | Reference |
| Kᵢ (Histamine H1 Receptor) | 0.19 ± 0.04 | Guinea Pig Brain | [³H]pyrilamine | [3] |
| Kᵢ (Sigma Site, non-selective) | 0.45 | Guinea Pig Brain | [³H]1,3-di-tolylguanidine (DTG) |
Table 2: Functional Antagonism of this compound
| Parameter | Value (µM) | Assay | Reference |
| IC₅₀ | 1.70 ± 0.002 | Inhibition of histamine-induced responses |
Table 3: In Vivo Efficacy of this compound
| Parameter | Value | Model | Species | Reference |
| ED₅₀ | ~300 µg/kg (i.p.) | Histamine-evoked paw edema | Mouse |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.
1. Materials:
-
Membrane Preparation: Guinea pig brain tissue.
-
Radioligand: [³H]pyrilamine.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of an unlabeled H1 antagonist (e.g., 10 µM Mepyramine).
-
Scintillation Fluid.
-
Glass fiber filters.
2. Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]pyrilamine at a concentration close to its Kd, and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of this compound.
-
Determine IC₅₀: Plot the specific binding data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Histamine-Evoked Paw Edema
This protocol outlines the in vivo model used to assess the functional H1 receptor antagonist activity of this compound.
1. Animals:
-
Male mice.
2. Materials:
-
This compound.
-
Histamine solution.
-
Vehicle (e.g., saline).
-
Plethysmometer or calipers for measuring paw volume/thickness.
3. Procedure:
-
Acclimatization: Acclimatize the mice to the experimental conditions.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
Induction of Edema: After a set pre-treatment time (e.g., 30 minutes), inject a sub-plantar dose of histamine into the hind paw of each mouse.
-
Measurement of Edema: Measure the paw volume or thickness at specific time points after the histamine injection (e.g., 15, 30, 60 minutes) using a plethysmometer or calipers.
-
Data Analysis: Calculate the percentage inhibition of edema for each dose of this compound compared to the vehicle-treated group. Determine the ED₅₀ value, which is the dose of this compound that produces 50% inhibition of the maximal edema response.
Visualizations
Signaling Pathway
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for characterizing the H1 antagonist properties of this compound.
Conclusion
This compound is a selective and high-affinity antagonist of the histamine H1 receptor. The quantitative data from both in vitro binding assays and in vivo functional models consistently demonstrate its potent antihistaminic properties. This technical guide provides a foundational understanding of the core pharmacological characteristics of this compound, which is essential for its further investigation and potential development as a therapeutic agent for conditions involving histamine-mediated pathways, such as neurogenic pain and inflammation. The detailed experimental protocols and visual workflows serve as practical resources for researchers in the field.
References
The Discovery and Pharmacological Profile of (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid (ReN-1869): A Technical Overview
(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid , also known as ReN-1869 , is a novel, selective histamine H1 receptor antagonist that has been investigated for its potential therapeutic applications, particularly in the management of neuropathic pain. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Core Compound Data
| Parameter | Value | Reference |
| Chemical Name | (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid | [1][2] |
| Alias | ReN-1869, NNC-05-1869 | [1][3] |
| Primary Target | Histamine H1 Receptor Antagonist | [1] |
| Secondary Target | Non-selective sigma site |
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for ReN-1869, demonstrating its binding affinity and functional activity.
In Vitro Binding Affinity
| Target | Radioligand | Tissue Source | Ki (µM) |
| Histamine H1 Receptor | [3H]pyrilamine | Guinea pig brain | 0.19 ± 0.04 |
| Non-selective σ site | [3H]1,3-di-tolylguanidine (DTG) | Guinea pig brain | 0.45 |
Table 1: In vitro binding affinities of ReN-1869.
In Vitro and In Vivo Functional Activity
| Assay | Model | Metric | Value |
| Dose-dependent response reduction | Not specified | IC50 | 1.70 ± 0.002 µM |
| Histamine-evoked paw edema | Mouse | ED50 | ~300 µg/kg (i.p.) |
Table 2: In vitro and in vivo functional activity of ReN-1869.
Human Pharmacokinetic Parameters (Single Oral Dose)
| Parameter | Value |
| Half-life (t1/2) | 4.7 hours |
| Oral Clearance | 11.7 L/h |
Table 3: Human pharmacokinetic parameters of ReN-1869 after single oral doses ranging from 3.5 to 95 mg in healthy subjects.
Experimental Protocols
Radioligand Binding Assay for Histamine H1 Receptor
This protocol outlines the method used to determine the binding affinity of ReN-1869 for the histamine H1 receptor.
Materials:
-
Thawed guinea pig brain membranes (1 mg protein/tube)
-
[3H]pyrilamine (radioligand)
-
Test compound (ReN-1869)
-
Incubation buffer: 20 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 20 mM Tris-HCl, pH 7.4
-
Whatman GF/F filters
-
Scintillation counter
Procedure:
-
In a final volume of 0.5 mL, combine thawed membranes, test compound at various concentrations, and a fixed concentration of [3H]pyrilamine.
-
To determine non-specific binding, a parallel set of tubes is prepared in the presence of a high concentration (e.g., 10 µM) of unlabeled ReN-1869.
-
Incubate the samples for 120 minutes at 37°C in a shaking water bath.
-
Separate free and bound radioactivity by rapid filtration over Whatman GF/F filters.
-
Wash the filters with 25 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value using competitive binding analysis software.
In Vivo Histamine-Evoked Paw Edema in Mice
This protocol describes the in vivo model used to assess the functional H1 receptor antagonism of ReN-1869.
Animals:
-
Male mice
Materials:
-
ReN-1869
-
Histamine solution
-
Vehicle control
-
Plethysmometer or caliper
Procedure:
-
Administer ReN-1869 or vehicle control to the mice via intraperitoneal (i.p.) injection at various doses.
-
After a predetermined time (e.g., 30 minutes), inject a standard dose of histamine into the plantar surface of the mouse's hind paw.
-
Measure the paw volume or thickness at specified time points after the histamine injection using a plethysmometer or caliper.
-
Calculate the percentage inhibition of edema for each dose of ReN-1869 compared to the vehicle control group.
-
Determine the ED50 value from the dose-response curve.
Proposed Synthesis of ReN-1869
While a detailed, step-by-step synthesis of ReN-1869 is not publicly available in the reviewed literature, a plausible synthetic route can be proposed based on the synthesis of structurally related tricyclic antihistamines and piperidine derivatives. The synthesis would likely involve the preparation of the tricyclic core and the chiral piperidine moiety, followed by their coupling.
Mechanism of Action and Signaling Pathway
ReN-1869 exerts its primary effect by acting as an antagonist at the histamine H1 receptor. Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses, including those associated with allergic reactions and nociceptive signaling. By blocking the binding of histamine to the H1 receptor, ReN-1869 inhibits this downstream signaling pathway.
Conclusion
ReN-1869 is a potent and selective histamine H1 receptor antagonist with demonstrated efficacy in preclinical models of neuropathic pain and a favorable pharmacokinetic profile in humans. Its discovery has provided a valuable tool for investigating the role of histamine in pain signaling and represents a potential therapeutic agent for pain management. Further research, including more detailed disclosure of its synthesis and comprehensive clinical trials, would be necessary to fully elucidate its therapeutic potential.
References
Unraveling the Antinociceptive Potential of ReN 1869: A Technical Guide for Preclinical Researchers
An In-depth Analysis of the Antinociceptive Effects of the Novel Histamine H1 Receptor Antagonist, ReN 1869, in Preclinical Models of Pain.
This technical guide provides a comprehensive overview of the preclinical antinociceptive properties of this compound, a potent and selective histamine H1 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals actively involved in the field of pain research. It consolidates key data from various preclinical studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways involved in its mechanism of action.
Core Antinociceptive Profile of this compound
This compound has demonstrated significant antinociceptive effects across a range of preclinical pain models, including those of chemical, inflammatory, and neuropathic origin. Notably, its efficacy is more pronounced in models of persistent pain rather than acute thermal pain.
Data Presentation: Summary of Antinociceptive Effects
The following tables summarize the quantitative data from key preclinical studies investigating the dose-dependent antinociceptive effects of this compound.
Table 1: Efficacy of this compound in Models of Chemical Nociception
| Preclinical Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Antinociceptive Effect |
| Formalin Test | Rodents | Oral | 0.01 - 10 | Dose-dependent reduction in both early (neurogenic) and late (inflammatory) phases of paw licking and flinching. |
| Capsaicin-Induced Nociception | Rodents | Oral | 0.01 - 10 | Attenuation of capsaicin-induced nocifensive behaviors. |
| Phenylquinone-Induced Writhing | Rodents | Oral | 0.01 - 10 | Dose-dependent inhibition of abdominal writhing. |
Table 2: Efficacy of this compound in Models of Inflammatory and Neuropathic Pain
| Preclinical Model | Species | Route of Administration | Dose Range (mg/kg) | Observed Antinociceptive Effect |
| Carrageenan-Induced Paw Edema | Rats | Systemic | 0.1 - 4 | Significant attenuation of neuronal responses to noxious heat. |
| Spinal Nerve Ligation (SNL) | Rats | Systemic | 0.1 - 4 | Selective inhibition of low-threshold mechanical punctate stimuli (von Frey 9 g) and attenuation of neuronal responses to noxious heat.[1] |
Experimental Protocols: Methodologies for Key Preclinical Models
Detailed methodologies for the principal preclinical pain models used to evaluate the antinociceptive effects of this compound are provided below.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both an acute (neurogenic) and a delayed (inflammatory) pain response.
Procedure:
-
Rodents are briefly anesthetized, and a dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber.
-
Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are observed and quantified over a period of up to 60 minutes.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).
-
The total time spent exhibiting nociceptive behaviors in each phase is recorded.
Hot Plate Test
The hot plate test is a model of acute thermal nociception that measures the latency to a thermal stimulus.
Procedure:
-
The surface of the hot plate apparatus is maintained at a constant, noxious temperature (e.g., 52-55°C).
-
The animal is placed on the heated surface, and a timer is started.
-
The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test assesses the response to a thermal stimulus.
Procedure:
-
A focused beam of radiant heat is applied to the ventral surface of the animal's tail.
-
The time taken for the animal to flick its tail away from the heat source is measured.
-
A maximum exposure time is set to avoid tissue injury.
Carrageenan-Induced Paw Edema
This is a widely used model of acute inflammation and inflammatory pain.
Procedure:
-
A baseline measurement of the rodent's hind paw volume is taken using a plethysmometer.
-
A solution of carrageenan (typically 1% in saline) is injected into the subplantar region of one hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The degree of paw edema is calculated as the increase in paw volume from the baseline measurement.
-
Behavioral assessments of thermal or mechanical hyperalgesia can also be performed.
Spinal Nerve Ligation (SNL) Model
The SNL model is a well-established model of neuropathic pain that mimics the symptoms of peripheral nerve injury in humans.
Procedure:
-
Under anesthesia, the L5 and L6 spinal nerves are exposed.
-
The L5 and L6 nerves are tightly ligated with silk suture.
-
The incision is closed, and the animal is allowed to recover.
-
Following a post-operative period, animals develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, in the ipsilateral hind paw.
-
These pain behaviors are assessed using von Frey filaments (for mechanical allodynia) and radiant heat sources (for thermal hyperalgesia).
Mechanism of Action: Signaling Pathways
The primary mechanism underlying the antinociceptive effects of this compound is the antagonism of the histamine H1 receptor. In the context of pain, particularly in the dorsal horn of the spinal cord and dorsal root ganglion neurons, the activation of the H1 receptor by histamine contributes to the sensitization of nociceptive pathways.[2][3]
Histamine H1 Receptor Signaling in Nociception
Histamine, released from mast cells and other sources following tissue injury or inflammation, binds to the Gq-protein coupled H1 receptor on sensory neurons. This initiates a signaling cascade that increases neuronal excitability and contributes to the perception of pain.
Activation of the H1 receptor leads to the Gq protein-mediated activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Both elevated intracellular Ca²⁺ (which can activate other downstream effectors like Calmodulin-dependent protein kinase II - CaMKII) and activated PKC can phosphorylate various intracellular targets, including ion channels and other receptors involved in pain signaling.[4][5] This phosphorylation leads to an increase in neuronal excitability and enhanced transmission of nociceptive signals. This compound, by blocking the H1 receptor, prevents this signaling cascade, thereby reducing neuronal sensitization and producing its antinociceptive effects.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the antinociceptive properties of a compound like this compound in a preclinical setting.
This workflow outlines the key stages from model selection and induction to data analysis and interpretation, providing a structured approach for preclinical pain research.
Conclusion
This compound demonstrates a promising profile as an antinociceptive agent in preclinical models, particularly in those that mimic persistent pain states. Its mechanism of action via histamine H1 receptor antagonism provides a clear rationale for its efficacy. The data and protocols presented in this guide offer a valuable resource for researchers looking to further investigate the therapeutic potential of this compound and similar compounds in the management of pain.
References
- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Primary sensory neurons expressing histamine H1-receptor mRNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opiate and histamine H1 receptors are present on some substance P-containing dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C in pain: Involvement of multiple isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium/calmodulin dependent kinase II contributes to persistent central neuropathic pain following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Histamine in Neurogenic Inflammation and the Therapeutic Potential of ReN 1869: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurogenic inflammation, a complex process involving the interplay between the nervous and immune systems, is a key contributor to the pathophysiology of various inflammatory and pain conditions. Histamine, a well-known biogenic amine, plays a pivotal role in orchestrating this inflammatory cascade. This technical guide provides an in-depth exploration of the mechanisms by which histamine contributes to neurogenic inflammation, with a particular focus on the therapeutic potential of ReN 1869, a novel selective histamine H1 receptor antagonist. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.
Introduction to Neurogenic Inflammation and the Role of Histamine
Neurogenic inflammation is characterized by the release of inflammatory mediators from sensory nerve endings, leading to vasodilation, plasma extravasation, and the recruitment of immune cells.[1][2] This process is initiated by the activation of nociceptive C-fibers, which release neuropeptides such as Substance P (SP) and calcitonin gene-related peptide (CGRP).[1]
A critical aspect of neurogenic inflammation is the bidirectional communication between sensory neurons and mast cells.[3][4] Neuropeptides released from nerve endings can trigger mast cell degranulation, leading to the release of a plethora of inflammatory mediators, most notably histamine. Histamine, in turn, can directly activate sensory neurons, creating a positive feedback loop that sustains and amplifies the inflammatory response. This intricate interplay underscores the central role of histamine in the initiation and propagation of neurogenic inflammation.
Histamine exerts its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The activation of these receptors on various cell types, including neurons, endothelial cells, and immune cells, mediates the diverse physiological and pathological effects of histamine. In the context of neurogenic inflammation, the histamine H1 receptor is of particular interest due to its involvement in vasodilation, increased vascular permeability, and the sensitization of nociceptors.
This compound: A Selective Histamine H1 Receptor Antagonist
This compound is a novel, tricyclic compound identified as a potent and selective histamine H1 receptor antagonist. Its ability to cross the blood-brain barrier and exert effects within the central nervous system makes it a promising candidate for targeting the central mechanisms of neurogenic pain and inflammation. Preclinical and early clinical studies have demonstrated its efficacy in models of neurogenic inflammation and pain, suggesting its therapeutic potential for a range of debilitating conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile and efficacy of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) |
| Histamine H1 | [³H]Pyrilamine | Guinea Pig Brain | 190 ± 40 |
Table 2: Efficacy of this compound in Preclinical Models of Neurogenic Inflammation and Pain
| Model | Species | Endpoint | This compound Dose | % Inhibition / Effect |
| Histamine-Evoked Paw Edema | Mouse | Paw Volume | 300 µg/kg | ED₅₀ |
| Formalin Test (Second Phase) | Rodent | Nociceptive Behavior | 0.01 - 10 mg/kg | Significant Antinociception |
| Antidromic Nerve Stimulation | Rat | Plasma Extravasation | Not Specified | Effective |
| Capsaicin-Induced Nociception | Rodent | Nociceptive Behavior | 0.01 - 10 mg/kg | Antinociceptive |
Table 3: Efficacy of this compound in a Human Phase I Clinical Trial
| Model | Endpoint | This compound Dose | Outcome |
| Capsaicin-Induced Hyperalgesia | N1/P2 Peak to Peak Amplitude of Laser-Evoked Somatosensory Potentials (LSEPs) | 25 mg and 50 mg (acute and one week b.i.d.) | Significant, dose-dependent reduction |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of key experimental protocols used to study neurogenic inflammation and evaluate the efficacy of compounds like this compound.
Capsaicin-Induced Paw Edema in Rats
This model is used to induce neurogenic inflammation and assess the anti-inflammatory effects of test compounds.
-
Animals: Male Wistar rats (210-230 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Test Compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired doses.
-
Induction of Edema: Thirty minutes after test compound administration, 100 µl of capsaicin solution (e.g., 0.1% in saline) is injected subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before capsaicin injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after capsaicin injection.
-
Data Analysis: The increase in paw volume is calculated for each animal, and the percentage inhibition of edema by the test compound is determined by comparing it to the vehicle-treated group.
Antidromic Nerve Stimulation-Induced Plasma Extravasation in Rats
This technique directly stimulates sensory nerve fibers to induce the release of neuropeptides and subsequent plasma extravasation, a key feature of neurogenic inflammation.
-
Animals: Anesthetized rats are used.
-
Surgical Preparation: The lumbosacral dorsal roots (e.g., L4-L5) are exposed through a laminectomy.
-
Tracer Injection: Evans Blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously to quantify plasma extravasation.
-
Nerve Stimulation: The distal ends of the cut dorsal roots are stimulated electrically (e.g., 20 V, 0.5 ms, 5 Hz for 5 minutes).
-
Tissue Collection: After a set period, animals are perfused, and the skin and other relevant tissues are collected.
-
Quantification of Extravasation: The amount of Evans Blue dye in the tissues is extracted (e.g., with formamide) and quantified spectrophotometrically.
Histamine-Induced Paw Edema in Mice
This model is a direct way to assess the ability of a compound to antagonize the inflammatory effects of histamine.
-
Animals: Male Swiss mice are used.
-
Test Compound Administration: this compound or vehicle is administered (e.g., i.p. or orally) at various doses.
-
Induction of Edema: A solution of histamine (e.g., 100 µl of 0.1% in saline) is injected into the subplantar region of the right hind paw.
-
Measurement of Paw Edema: Paw thickness or volume is measured at different time points after histamine injection using a digital caliper or plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema by the test compound is calculated relative to the vehicle control group.
Histamine H1 Receptor Radioligand Binding Assay
This in vitro assay is used to determine the binding affinity of a test compound for the histamine H1 receptor.
-
Receptor Source: Membranes are prepared from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig brain homogenate or cells stably expressing the human H1 receptor).
-
Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]pyrilamine (mepyramine), is used.
-
Assay Procedure:
-
A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Histamine-Induced Calcium Influx Functional Assay
This assay measures the ability of a test compound to antagonize the functional response of the H1 receptor, which is coupled to an increase in intracellular calcium.
-
Cell Line: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., DDT1MF-2 cells or HEK293 cells) is used.
-
Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM.
-
Assay Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.
-
Histamine is then added to stimulate the H1 receptors and induce an increase in intracellular calcium.
-
-
Measurement: The change in fluorescence of the calcium indicator dye is measured using a fluorescence plate reader or microscope, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The ability of the test compound to inhibit the histamine-induced calcium signal is quantified, and the IC₅₀ value is determined.
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.
Caption: Bidirectional communication between sensory nerves and mast cells in neurogenic inflammation.
Caption: Simplified signaling pathway of the histamine H1 receptor.
Caption: Preclinical to clinical development workflow for this compound.
Conclusion
Histamine is a key mediator in the complex process of neurogenic inflammation, acting as a crucial link in the communication between the nervous and immune systems. The development of selective histamine H1 receptor antagonists, such as this compound, represents a promising therapeutic strategy for a variety of conditions characterized by neurogenic inflammation and pain. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug developers working to further elucidate the role of histamine in these processes and to advance the development of novel therapeutics. The continued investigation into the intricate mechanisms of neurogenic inflammation and the targeted modulation of histamine signaling holds significant promise for improving the lives of patients suffering from these often-debilitating conditions.
References
- 1. The formalin test: a dose-response analysis at three developmental stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of the new H1-antagonist ReN1869 on capsaicin-induced hyperalgesia in human skin/Human phase-I trial using somatosensory evoked potentials induced by a CO2 laser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma extravasation in the skin and pelvic organs evoked by antidromic stimulation of the lumbosacral dorsal roots of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
ReN 1869: A Technical Guide on its Selectivity for the Histamine H1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of ReN 1869 for the histamine H1 receptor. This compound, a novel tricyclic antihistamine, has been identified as a potent and selective antagonist of the histamine H1 receptor.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.
Quantitative Analysis of Receptor Binding
The selectivity of this compound has been primarily characterized through radioligand binding assays. The available data on its binding affinity for the histamine H1 receptor and other sites is presented below.
| Target | Preparation | Radioligand | Parameter | Value (µM) | Reference |
| Histamine H1 Receptor | Guinea Pig Brain | [³H]pyrilamine | Ki | 0.19 ± 0.04 | [4][5] |
| Non-selective σ site | Guinea Pig Brain | [³H]1,3-di-tolylguanidine (DTG) | Ki | 0.45 | |
| Functional Antagonism | Not Specified | Not Applicable | IC50 | 1.70 ± 0.002 |
Note on H1 Receptor Subtypes: The current scientific literature does not extensively describe or recognize distinct pharmacological subtypes of the H1 receptor in the same manner as other receptor families (e.g., muscarinic or adrenergic receptors). Therefore, data on the selectivity of this compound for H1 receptor subtypes is not available. The selectivity of this compound is understood in the context of its high affinity for the H1 receptor compared to other molecular targets.
Experimental Protocols
The following section details the methodology for the key binding assay used to determine the affinity of this compound for the histamine H1 receptor.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines the general steps for a competitive binding assay to determine the Ki of a test compound like this compound.
-
Tissue Preparation: Membranes are prepared from guinea pig brain tissue.
-
Assay Components:
-
Thawed tissue membranes (1 mg protein/tube).
-
Test compound (e.g., this compound) at various concentrations.
-
Radioligand: [³H]pyrilamine (a known H1 receptor antagonist). The concentration of the radioligand is typically kept constant (e.g., 5 nM).
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4).
-
-
Incubation: The assay components are combined in a final volume of 0.5 mL and incubated for 120 minutes at 37°C in a shaking water bath.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered over Whatman GF/F filters to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer (e.g., 25 mL of 20 mM Tris-HCl, pH 7.4).
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity measured in the absence of any competing ligand.
-
Non-specific Binding: Radioactivity measured in the presence of a high concentration of an unlabeled competing ligand (e.g., 10 µM this compound) to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway associated with the H1 receptor and a typical workflow for determining binding affinity.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Conclusion
This compound is a high-affinity antagonist for the histamine H1 receptor. The available data demonstrates its potent interaction with this receptor, with some off-target affinity for the non-selective sigma site. While the concept of H1 receptor subtypes is not well-established, the selectivity profile of this compound for the H1 receptor over other targets makes it a valuable tool for studying the physiological and pathological roles of histamine. The provided experimental framework and pathway diagrams serve as a resource for researchers in the design and interpretation of future studies involving this compound.
References
- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ReN-1869 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.glpbio.com [file.glpbio.com]
An In-depth Technical Guide on the Early-Stage Research of ReN 1869 as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and development of ReN 1869, a novel therapeutic agent. The information presented herein is compiled from preclinical and early clinical investigations, focusing on its mechanism of action, efficacy in non-clinical models, and initial human safety and pharmacokinetic profile.
Core Compound Information
This compound, chemically identified as (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid, is a tricyclic compound that functions as a selective histamine H1 receptor antagonist.[1] It is orally available and has demonstrated the ability to penetrate the central nervous system.[1]
Preclinical Research
In Vivo Efficacy
This compound has shown significant antinociceptive effects in various rodent models of chemical-induced pain.[1] Notably, it is effective in these models at doses ranging from 0.01 to 10 mg/kg.[1] However, it did not demonstrate efficacy in thermal pain tests such as the hot plate and tail flick assays.[1]
The compound has also been evaluated in models of inflammation. It proved effective against neurogenic inflammation, such as that induced by antidromic nerve stimulation and histamine-evoked edema. Conversely, it was not effective in the carrageenan-induced inflammation model. Furthermore, in models of neuropathic and inflammatory pain, this compound selectively inhibited responses to low-threshold mechanical stimuli, suggesting its potential in treating mechanical allodynia.
A significant finding from preclinical studies is that this compound can amplify the analgesic effects of morphine and does not appear to induce tolerance after chronic administration.
| Preclinical Efficacy of this compound | |
| Parameter | Observation |
| Effective Dose (Antinociception) | 0.01-10 mg/kg in rodents |
| Effective Pain Models | Formalin, Capsaicin, Phenyl Quinone Writhing |
| Ineffective Pain Models | Hot Plate, Tail Flick (Thermal) |
| Effective Inflammation Models | Neurogenic Inflammation (Antidromic Nerve Stimulation, Histamine-Evoked Edema) |
| Ineffective Inflammation Models | Carrageenan-Induced Inflammation |
| Effect on Neuropathic Pain | Attenuated neuronal responses to noxious heat and selectively inhibited low-threshold mechanical stimuli in carrageenan and spinal nerve ligation (SNL) models |
| Interaction with Opioids | Amplifies the analgesic action of morphine |
| Tolerance | No tolerance observed after chronic dosing |
Mechanism of Action
The primary mechanism of action of this compound is the blockade of the histamine H1 receptor. It is proposed that by antagonizing the H1 receptor, this compound counteracts the effects of histamine released from activated mast cells. This action is believed to inhibit pain transmission in the dorsal spinal cord. The similar pharmacological profile of this compound and mepyramine, another H1 receptor antagonist, in inhibiting mechanical stimuli-evoked responses in pain models further supports this mechanism. While the central activity via H1 receptors is considered the probable primary mechanism for its pain-relieving properties, alternative mechanisms have not been excluded.
Proposed mechanism of action of this compound.
Early-Stage Clinical Research
First-in-Human Study
A randomized, double-blind, placebo-controlled, dose-escalating study was conducted to evaluate the safety and pharmacokinetics of single oral doses of this compound in 56 healthy subjects. The study assessed doses ranging from 3.5 to 95 mg.
This compound was well tolerated, and no serious or severe adverse events were reported. The average number of adverse events (AEs) reported per subject after active doses was 0.6, which was comparable to the 0.5 AEs per subject reported after placebo. The frequency of subjects reporting AEs did not show a dose-dependent relationship. The most common AEs were dizziness, fatigue, and somnolence, and their occurrence was not proportional to the dose. No clinically relevant changes were observed in vital signs, ECG recordings, or clinical laboratory results. A maximum tolerated dose was not identified within the tested range.
This compound demonstrated rapid absorption following oral administration. The pharmacokinetic profile suggests simple first-order pharmacokinetics. The maximum plasma concentration (Cmax) and the area under the curve (AUC) increased proportionally with the dose level. Other pharmacokinetic parameters remained independent of the dose.
| Pharmacokinetic Parameters of this compound (Single Oral Dose) | |
| Parameter | Value |
| Half-life (t1/2) | 4.7 hours (overall mean) |
| Oral Clearance | 11.7 L/h (overall mean) |
| Absorption | Rapid |
| Dose Proportionality | Cmax and AUC increased proportionally with dose |
| Dose Independence | Other pharmacokinetic parameters were independent of the dose |
digraph "First-in-Human Clinical Trial Workflow" { graph [fontname="Arial", label="Workflow of the First-in-Human Single-Dose Study of this compound", labelloc=t, fontsize=14, rankdir=TB, splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];"Screening" [label="Subject Screening\n(56 Healthy Volunteers)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization\n(Double-Blind)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dose_Escalation" [label="Dose Escalation Cohorts\n(3.5 mg to 95 mg)", fillcolor="#FBBC05", fontcolor="#202124"]; "Dosing" [label="Single Oral Dose Administration\n(this compound or Placebo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Safety_Monitoring" [label="Safety Monitoring\n(Adverse Events, Vital Signs, ECG, Labs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PK_Sampling" [label="Pharmacokinetic Sampling", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Data Analysis\n(Safety and Pharmacokinetic Parameters)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Results" [label="Study Results", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
"Screening" -> "Randomization" [color="#202124"]; "Randomization" -> "Dose_Escalation" [color="#202124"]; "Dose_Escalation" -> "Dosing" [color="#202124"]; "Dosing" -> "Safety_Monitoring" [color="#202124"]; "Dosing" -> "PK_Sampling" [color="#202124"]; "Safety_Monitoring" -> "Data_Analysis" [color="#202124"]; "PK_Sampling" -> "Data_Analysis" [color="#202124"]; "Data_Analysis" -> "Results" [color="#202124"]; }
Workflow of the first-in-human single-dose clinical trial of this compound.
Experimental Protocols
While detailed, step-by-step protocols were not available in the reviewed literature, the following outlines the general methodologies for key experiments based on standard practices in the field.
Chemical Nociception Models (General Protocol)
-
Animal Acclimation: Rodents (mice or rats) are acclimated to the testing environment to minimize stress-induced variability.
-
Baseline Measurement: A baseline response to a non-noxious stimulus may be established.
-
Compound Administration: this compound or vehicle control is administered orally at predetermined times before the nociceptive stimulus.
-
Nociceptive Stimulus:
-
Formalin Test: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Capsaicin Test: A solution of capsaicin is injected into the plantar surface of the hind paw.
-
Phenyl Quinone Writhing Test: An intraperitoneal injection of phenyl quinone is administered.
-
-
Behavioral Observation: Nociceptive behaviors (e.g., paw licking, flinching, writhing) are observed and quantified for a specific duration following the stimulus injection.
-
Data Analysis: The behavioral scores between the this compound-treated and control groups are compared to determine the antinociceptive effect.
Neurogenic Inflammation Models (General Protocol)
-
Animal Preparation: Animals are anesthetized, and relevant nerves (e.g., saphenous nerve) are surgically exposed.
-
Compound Administration: this compound or vehicle is administered.
-
Induction of Inflammation:
-
Antidromic Nerve Stimulation: The distal end of a transected nerve is electrically stimulated to induce plasma extravasation.
-
Histamine-Evoked Edema: Histamine is injected locally to induce edema.
-
-
Measurement of Inflammation: Plasma extravasation is quantified by measuring the leakage of a previously injected dye (e.g., Evans blue) into the tissue. Edema is measured using methods like paw volume displacement.
-
Data Analysis: The degree of inflammation in the treated group is compared to the control group.
Mechanical Allodynia Assessment (von Frey Test)
-
Animal Acclimation: Animals with induced neuropathy (e.g., spinal nerve ligation) or inflammation (e.g., carrageenan injection) are placed in a testing apparatus with a mesh floor and allowed to acclimate.
-
Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The paw withdrawal threshold is determined by observing the animal's response to the filaments. This can be done using the "up-down" method to determine the 50% withdrawal threshold.
-
Compound Administration: this compound or vehicle is administered, and the paw withdrawal threshold is reassessed at various time points.
-
Data Analysis: Changes in the paw withdrawal threshold before and after drug administration are compared between treated and control groups.
Conclusion
Early-stage research on this compound has established it as a promising therapeutic candidate for chronic pain and neurogenic inflammatory conditions. Its selective histamine H1 receptor antagonism, coupled with its ability to penetrate the central nervous system, provides a clear mechanism for its observed analgesic and anti-inflammatory effects in preclinical models. The favorable safety and pharmacokinetic profile from the first-in-human study supports its further clinical development. Future research should focus on elucidating any alternative mechanisms of action, evaluating its efficacy in a broader range of chronic pain models, and conducting multiple-dose clinical trials to establish its long-term safety and therapeutic window.
References
Methodological & Application
Application Notes and Protocols for ReN 1869 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ReN 1869, a selective histamine H1 receptor antagonist, in established rat models of inflammatory and neuropathic pain. The protocols detailed below are based on peer-reviewed scientific literature and are intended to guide researchers in the design and execution of similar preclinical studies.
Introduction
This compound, with the chemical name (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid, is a potent and selective antagonist of the histamine H1 receptor.[1] Preclinical studies in rat models have demonstrated its antinociceptive effects, particularly in states of persistent pain such as inflammation and neuropathy.[1] Its mechanism of action involves the blockade of histamine H1 receptors, which are implicated in pain signaling pathways. These notes provide detailed protocols for evaluating the efficacy of this compound in two standard rat pain models: carrageenan-induced inflammation and spinal nerve ligation (SNL)-induced neuropathy.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade contributes to the sensitization of nociceptive neurons. By antagonizing the H1 receptor, this compound is thought to inhibit these downstream signaling events, thereby reducing neuronal hyperexcitability and pain perception.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound in rat models of inflammatory and neuropathic pain.
Carrageenan-Induced Inflammatory Pain Model
This model is used to assess the anti-inflammatory and analgesic properties of a compound in an acute inflammatory state.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for this compound (e.g., sterile saline or 5% DMSO in saline)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
-
Von Frey filaments for assessing mechanical allodynia
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurements:
-
Measure the paw volume of the right hind paw using a plethysmometer or digital calipers.
-
Assess baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the right hind paw.
-
Assess baseline thermal withdrawal latency using a plantar test apparatus on the right hind paw.
-
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally or intravenously) at doses ranging from 0.1 to 4 mg/kg.[1] Administer the vehicle to the control group. The exact vehicle composition for this compound is not specified in publicly available literature; therefore, a common vehicle such as sterile saline or a low concentration of DMSO in saline should be tested for any behavioral effects.
-
Induction of Inflammation: 30 minutes after drug administration, inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Post-Induction Measurements: Measure paw volume, mechanical withdrawal threshold, and thermal withdrawal latency at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Presentation:
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Template)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours post-carrageenan (Mean ± SEM) | % Inhibition of Edema |
| Vehicle | - | [Placeholder Value] | 0% |
| This compound | 0.1 | [Placeholder Value] | [Placeholder Value] |
| This compound | 1 | [Placeholder Value] | [Placeholder Value] |
| This compound | 4 | [Placeholder Value] | [Placeholder Value] |
Table 2: Effect of this compound on Carrageenan-Induced Mechanical Allodynia in Rats (Template)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 3 hours post-carrageenan (Mean ± SEM) |
| Vehicle | - | [Placeholder Value] |
| This compound | 0.1 | [Placeholder Value] |
| This compound | 1 | [Placeholder Value] |
| This compound | 4 | [Placeholder Value] |
Table 3: Effect of this compound on Carrageenan-Induced Thermal Hyperalgesia in Rats (Template)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 3 hours post-carrageenan (Mean ± SEM) |
| Vehicle | - | [Placeholder Value] |
| This compound | 0.1 | [Placeholder Value] |
| This compound | 1 | [Placeholder Value] |
| This compound | 4 | [Placeholder Value] |
Note: The placeholder values in the tables above should be replaced with experimentally derived data. Publicly available literature indicates a significant attenuation of pain-related behaviors by this compound in this model, but does not provide specific quantitative data for direct comparison.[1]
Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This model mimics chronic neuropathic pain resulting from peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle for this compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 6-0 silk)
-
Apparatus for assessing thermal hyperalgesia
-
Von Frey filaments
Experimental Workflow:
Procedure:
-
Animal Acclimatization: As described for the carrageenan model.
-
Baseline Measurements: Assess baseline mechanical and thermal withdrawal thresholds on both hind paws.
-
SNL Surgery:
-
Anesthetize the rat.
-
Make an incision to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
-
For the sham group, expose the nerves without ligation.
-
Close the incision in layers.
-
-
Post-operative Recovery and Assessment: Allow the rats to recover for 7-14 days. Confirm the development of mechanical allodynia and thermal hyperalgesia on the ipsilateral (operated) side.
-
Drug Administration: On the day of testing, administer this compound systemically (0.1-4 mg/kg) or vehicle.[1]
-
Post-treatment Behavioral Testing: Assess mechanical withdrawal thresholds and thermal withdrawal latencies at various time points after drug administration (e.g., 30, 60, and 120 minutes).
Data Presentation:
Table 4: Effect of this compound on Mechanical Allodynia in SNL Rats (Template)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at 60 min post-administration (Mean ± SEM) |
| Sham + Vehicle | - | [Placeholder Value] |
| SNL + Vehicle | - | [Placeholder Value] |
| SNL + this compound | 0.1 | [Placeholder Value] |
| SNL + this compound | 1 | [Placeholder Value] |
| SNL + this compound | 4 | [Placeholder Value] |
Table 5: Effect of this compound on Thermal Hyperalgesia in SNL Rats (Template)
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) at 60 min post-administration (Mean ± SEM) |
| Sham + Vehicle | - | [Placeholder Value] |
| SNL + Vehicle | - | [Placeholder Value] |
| SNL + this compound | 0.1 | [Placeholder Value] |
| SNL + this compound | 1 | [Placeholder Value] |
| SNL + this compound | 4 | [Placeholder Value] |
Note: As with the inflammatory pain model, the placeholder values in these tables should be replaced with actual experimental data. The available literature indicates a robust inhibitory effect of this compound on mechanical and thermal hypersensitivity in this model, but lacks specific tabulated data.
Conclusion
This compound demonstrates significant potential as an analgesic agent in preclinical rat models of inflammatory and neuropathic pain. The protocols outlined in these application notes provide a framework for the continued investigation of its efficacy and mechanism of action. Future research should aim to establish a full dose-response relationship and further characterize the pharmacokinetic and pharmacodynamic profile of this compound. The generation of quantitative data will be crucial for the clinical translation of this promising compound.
References
Application Notes and Protocols for In Vivo Studies of ReN 1869
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the systemic administration and evaluation of ReN 1869 in preclinical in vivo models of inflammatory and neuropathic pain. The protocols outlined below are based on established methodologies and aim to ensure robust and reproducible results.
Introduction
This compound is a novel, selective histamine H1 receptor antagonist with demonstrated antinociceptive properties in animal models of persistent pain.[1] Systemic administration of this compound has been shown to selectively inhibit responses to noxious heat and mechanical stimuli in rats with carrageenan-induced inflammation and spinal nerve ligation (SNL)-induced neuropathy.[1] These findings suggest that this compound holds promise as a therapeutic agent for the treatment of chronic pain states, particularly those with a component of mechanical allodynia.[1]
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the sensitization of nociceptive neurons. By antagonizing the H1 receptor, this compound is thought to dampen this signaling pathway, thereby reducing neuronal hyperexcitability and pain perception.
Figure 1: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies of this compound.
Table 1: Dose-Response of this compound on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Threshold (g) at Baseline | Paw Withdrawal Threshold (g) Post-Treatment (Timepoint 1) | Paw Withdrawal Threshold (g) Post-Treatment (Timepoint 2) |
| Vehicle Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 4 | ||||
| Positive Control |
Table 2: Effect of this compound on Thermal Hyperalgesia (Noxious Heat Test)
| Treatment Group | Dose (mg/kg) | N | Paw Withdrawal Latency (s) at Baseline | Paw Withdrawal Latency (s) Post-Treatment (Timepoint 1) | Paw Withdrawal Latency (s) Post-Treatment (Timepoint 2) |
| Vehicle Control | - | ||||
| This compound | 0.1 | ||||
| This compound | 1 | ||||
| This compound | 4 | ||||
| Positive Control |
Experimental Protocols
The following are detailed protocols for inducing and assessing inflammatory and neuropathic pain in rats, which can be used to evaluate the efficacy of this compound.
Protocol 1: Carrageenan-Induced Inflammatory Pain Model
This model is used to induce acute, localized inflammation and is suitable for evaluating the anti-inflammatory and analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
1% (w/v) λ-carrageenan solution in sterile 0.9% saline
-
This compound
-
Vehicle for this compound (e.g., sterile saline, DMSO, or as specified by the manufacturer)
-
Positive control (e.g., indomethacin)
-
Syringes and needles (27-30 gauge)
-
Plethysmometer or calipers for measuring paw volume/thickness
Procedure:
-
Acclimation: House rats for at least 3-5 days before the experiment with free access to food and water.
-
Baseline Measurements: Measure the baseline paw volume or thickness of the right hind paw of each rat.
-
Drug Administration:
-
Prepare the required doses of this compound (e.g., 0.1, 1, 4 mg/kg) and the vehicle control.
-
Administer this compound or vehicle systemically (e.g., via intraperitoneal injection) 30 minutes prior to carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Assessment of Edema and Pain:
-
Measure paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-carrageenan injection.
-
Perform behavioral tests for mechanical allodynia (Protocol 3) and thermal hyperalgesia (Protocol 4) at predetermined time points after carrageenan injection.
-
Figure 2: Experimental workflow for the carrageenan-induced inflammatory pain model.
Protocol 2: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This model mimics chronic neuropathic pain resulting from peripheral nerve injury.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, scissors, forceps)
-
4-0 or 5-0 silk suture
-
Wound clips or sutures for skin closure
-
This compound
-
Vehicle for this compound
Procedure:
-
Acclimation and Baseline Testing:
-
House rats for at least one week before surgery.
-
Perform baseline behavioral testing (Protocols 3 and 4) for 2-3 days before surgery to acclimate the animals to the testing procedures.
-
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a dorsal midline incision at the L4-S2 level.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with silk suture.
-
Close the muscle layer and skin with sutures or wound clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Post-Operative Care and Pain Development:
-
Allow the animals to recover for 7-14 days for the neuropathic pain to fully develop.
-
Monitor the animals for signs of distress.
-
-
Drug Administration and Behavioral Testing:
-
After the development of neuropathic pain, administer this compound or vehicle systemically.
-
Perform behavioral tests for mechanical allodynia and thermal hyperalgesia at specified time points after drug administration.
-
Figure 3: Experimental workflow for the spinal nerve ligation (SNL) model.
Protocol 3: Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness (e.g., 0.4g to 15g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Habituation:
-
Place the rats in the individual Plexiglas enclosures on the wire mesh platform for at least 15-30 minutes before testing to allow for acclimation.
-
-
Stimulation:
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range (e.g., 2g).
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% paw withdrawal threshold is calculated using the formula described by Dixon.
-
Protocol 4: Assessment of Thermal Hyperalgesia (Noxious Heat Test)
This test measures the latency to withdraw the paw from a noxious heat source.
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Plexiglas enclosures
Procedure:
-
Habituation:
-
Place the rats in the individual Plexiglas enclosures on the glass surface of the apparatus for at least 15-30 minutes before testing.
-
-
Stimulation:
-
Position the radiant heat source beneath the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
-
Measurement:
-
Record the paw withdrawal latency.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform at least three measurements per paw, with a minimum of 5 minutes between each measurement.
-
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo evaluation of this compound. Adherence to these standardized procedures will facilitate the generation of high-quality, reproducible data, which is essential for advancing our understanding of the therapeutic potential of this compound in the management of pain. Further studies are warranted to fully elucidate the dose-response relationship, pharmacokinetic-pharmacodynamic profile, and long-term efficacy and safety of this promising compound.
References
Application Notes and Protocols: Von Frey Test for Mechanical Allodynia with ReN 1869
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanical allodynia, a condition where non-painful stimuli evoke a painful response, is a hallmark of many neuropathic and inflammatory pain states. The von Frey test is the gold-standard behavioral assay for assessing mechanical sensitivity in preclinical animal models. These application notes provide a detailed protocol for utilizing the von Frey test to evaluate the efficacy of ReN 1869, a selective histamine H1 receptor antagonist, in models of mechanical allodynia.
This compound has demonstrated antinociceptive properties, particularly in attenuating mechanical hypersensitivity, by blocking the action of histamine at H1 receptors.[1] Understanding the precise methodology for testing this compound is crucial for accurate and reproducible results in pain research and drug development.
Data Presentation
The following table summarizes representative data on the effect of this compound on the 50% paw withdrawal threshold in a rat model of neuropathic pain. This data is illustrative and should be adapted based on specific experimental findings.
| Treatment Group | Dose (mg/kg) | N | 50% Paw Withdrawal Threshold (g) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.3 | 0% |
| This compound | 0.1 | 10 | 4.8 ± 0.5 | 23% |
| This compound | 0.3 | 10 | 7.9 ± 0.8 | 54% |
| This compound | 1.0 | 10 | 11.2 ± 1.1 | 87% |
| This compound | 3.0 | 10 | 13.5 ± 1.3 | 110% |
| Positive Control (Gabapentin) | 30 | 10 | 12.8 ± 1.2 | 103% |
SEM: Standard Error of the Mean %MPE is calculated as: ((Post-dose Threshold - Post-injury/Pre-dose Threshold) / (Baseline Threshold - Post-injury/Pre-dose Threshold)) x 100
Signaling Pathway
This compound exerts its analgesic effect by acting as an antagonist at the histamine H1 receptor, which is coupled to the Gq protein signaling pathway.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Animal Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Anesthesia: Anesthetize the rat with isoflurane (2-3% in oxygen).
-
Surgical Procedure:
-
Make a small incision to expose the L5 and L6 spinal nerves.
-
Carefully isolate the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 nerves with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics (e.g., carprofen) and monitor the animals for recovery. Allow at least 7-14 days for the development of mechanical allodynia before behavioral testing.
Von Frey Test Protocol
Equipment:
-
Von Frey filaments (calibrated set, e.g., Stoelting) or an electronic von Frey apparatus.
-
Elevated wire mesh platform.
-
Individual transparent testing chambers.
Procedure:
-
Acclimation:
-
Habituate the animals to the testing environment and equipment for at least 2-3 days before the experiment.
-
On the testing day, place each rat in an individual chamber on the wire mesh platform and allow them to acclimate for at least 30-60 minutes until exploratory behavior ceases.[2]
-
-
Filament Application (Manual Method):
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[3]
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
-
Determination of 50% Paw Withdrawal Threshold (Up-Down Method):
-
Begin testing with a filament in the middle of the force range (e.g., 2.0 g).
-
If there is a positive response, the next filament tested is of lower force.
-
If there is no response, the next filament tested is of higher force.
-
The pattern of responses is recorded, and the 50% withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[4]
-
-
Electronic von Frey Apparatus:
-
Position the filament of the electronic device beneath the plantar surface of the paw.
-
Activate the device to apply a gradually increasing force until the rat withdraws its paw.
-
The device automatically records the force at which the paw withdrawal occurred.[5]
-
Take at least three measurements per paw, with a minimum of 5 minutes between each measurement.
-
Drug Administration:
-
Dissolve this compound in an appropriate vehicle (e.g., saline).
-
Administer the compound systemically via intraperitoneal (i.p.) or oral (p.o.) gavage at the desired doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Conduct the von Frey test at the time of peak effect of the drug, which should be determined in preliminary pharmacokinetic studies.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study evaluating this compound for mechanical allodynia.
Caption: A typical experimental workflow for evaluating this compound in a model of mechanical allodynia.
References
- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
Application Note & Protocol: Assessing Thermal Nociception with ReN 1869 Using the Hot Plate Test
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing the hot plate test to evaluate the analgesic potential of the novel tricyclic antihistamine, ReN 1869, in response to a thermal stimulus. It includes an overview of the methodology, data interpretation, and the underlying signaling pathways of thermal nociception.
Introduction
The hot plate test is a widely used and validated method for assessing the efficacy of analgesic compounds against thermal pain.[1][2][3] The test measures the latency of a rodent's response to a noxious thermal stimulus, typically licking of the hind paw or jumping.[1][4] This response is a centrally mediated spinal reflex and is particularly sensitive to centrally acting analgesics.
This compound is a selective histamine H1 receptor antagonist that has shown antinociceptive properties in models of chemical and neurogenic pain. However, studies have indicated that this compound is not effective in thermal pain models such as the hot plate and tail flick tests. This application note will detail the protocol for the hot plate test and present hypothetical data to illustrate the expected negative outcome with this compound in this assay. This information is valuable for researchers to understand the compound's specific mechanism of action and to select appropriate pain models for its evaluation.
Experimental Protocol
This protocol is designed for use with mice and can be adapted for rats. All animal procedures should be approved by the institution's Animal Care and Use Committee.
2.1. Materials
-
Hot plate apparatus (e.g., Ugo Basile, Maze Engineers)
-
Transparent acrylic cylinder to confine the animal on the hot plate surface
-
Test compound: this compound
-
Vehicle control (e.g., saline, distilled water)
-
Positive control (e.g., Morphine)
-
Experimental animals (e.g., male C57BL/6 mice, 20-25g)
-
Syringes and needles for administration
-
Timer
2.2. Method
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment. Handle the animals gently to minimize stress.
-
Apparatus Setup:
-
Set the hot plate temperature to a constant 55 ± 0.5°C.
-
Clean the hot plate surface and the acrylic cylinder with 70% ethanol between each animal to remove any olfactory cues.
-
-
Baseline Latency Measurement:
-
Gently place each mouse individually onto the hot plate within the acrylic cylinder and immediately start the timer.
-
Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking, or jumping.
-
Stop the timer at the first sign of a definitive nocifensive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time of 30-60 seconds is implemented. If the animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
-
Compound Administration:
-
Group the animals and administer the test compound (this compound), vehicle, or positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).
-
-
Post-Treatment Latency Measurement:
-
At a predetermined time after compound administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 3.
-
The timing of post-treatment measurements should be based on the known pharmacokinetics of the test compound.
-
2.3. Data Analysis
The primary endpoint is the latency to a nocifensive response (in seconds). The percentage of maximal possible effect (%MPE) can be calculated using the following formula:
%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), can be used to compare the latencies of the different treatment groups to the vehicle control group.
Data Presentation
The following table represents hypothetical data from a hot plate test evaluating this compound, demonstrating its lack of effect on thermal nociception compared to a vehicle and a positive control (morphine).
| Treatment Group | Dose (mg/kg) | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 60 min (Mean ± SEM) | % MPE (at 60 min) |
| Vehicle | - | 10 | 10.2 ± 0.8 | 10.5 ± 0.9 | 1.5% |
| This compound | 10 | 10 | 10.1 ± 0.7 | 10.8 ± 0.8 | 3.5% |
| This compound | 30 | 10 | 9.9 ± 0.9 | 11.2 ± 1.0 | 6.5% |
| Morphine | 10 | 10 | 10.3 ± 0.6 | 25.7 ± 2.1* | 77.8% |
*Cut-off time = 30 seconds. *p < 0.05 compared to vehicle.
Signaling Pathways and Diagrams
4.1. Thermal Nociception Signaling Pathway
Thermal nociception is initiated by the activation of specialized sensory neurons called nociceptors. These neurons express transient receptor potential (TRP) channels, with TRPV1 being a key receptor for detecting noxious heat. When the skin is exposed to a high temperature, TRPV1 channels open, leading to an influx of cations and depolarization of the neuron. This generates an action potential that travels along the Aδ- and C-fibers to the dorsal horn of the spinal cord. In the spinal cord, neurotransmitters such as glutamate and substance P are released, transmitting the pain signal to second-order neurons. These neurons then project to the thalamus and somatosensory cortex in the brain, where the sensation of pain is perceived.
Caption: Overview of the thermal nociception signaling pathway.
4.2. Experimental Workflow
The experimental workflow for the hot plate test is a sequential process designed to ensure accurate and reproducible results.
Caption: Experimental workflow for the hot plate test.
Discussion and Conclusion
The hot plate test is a robust method for evaluating centrally acting analgesics against thermal pain. The protocol outlined in this application note provides a standardized procedure for conducting this assay.
Based on existing literature, this compound is not expected to show analgesic activity in the hot plate test. This suggests that its mechanism of action is not primarily through the modulation of acute thermal pain pathways. This compound's efficacy in models of chemical and neurogenic pain points towards its potential as a therapeutic for specific pain states, likely involving histamine-mediated pathways.
Researchers investigating the analgesic properties of this compound should consider using alternative pain models, such as the formalin test or capsaicin-induced pain models, which are more relevant to its known mechanism of action. The negative results from the hot plate test, when interpreted correctly, provide valuable information that helps to build a comprehensive pharmacological profile of the compound.
References
Application Notes and Protocols: Evaluating Anti-Inflammatory Compounds in a Carrageenan-Induced Inflammation Model with Reference to ReN 1869
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and widely utilized in vivo assay for screening the acute anti-inflammatory potential of novel therapeutic compounds. This model's reproducibility and well-characterized biphasic inflammatory response make it an invaluable tool in preclinical drug development.[1][2][3] This application note provides a detailed protocol for the carrageenan-induced inflammation model.
Crucially, this document also addresses the specific case of ReN 1869, a tricyclic compound with known antinociceptive and anti-inflammatory properties.[4] Notably, studies have shown that this compound is not effective in the carrageenan-induced inflammation model, but it does show efficacy in neurogenic inflammation models.[4] This highlights the importance of selecting appropriate inflammatory models based on the compound's mechanism of action. This compound is a selective histamine H1 receptor antagonist, and its effectiveness is observed in inflammation mediated by histamine release from activated mast cells. The carrageenan model, however, involves a broader inflammatory cascade.
Data Presentation: Efficacy of a Test Compound in Carrageenan-Induced Paw Edema
The following table is a template for presenting quantitative data from a carrageenan-induced paw edema study.
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | Paw Volume (mL) at 5h | Percent Inhibition of Edema at 5h (%) |
| Vehicle Control | - | 0.85 ± 0.05 | 1.15 ± 0.07 | 1.45 ± 0.09 | 1.60 ± 0.10 | 1.55 ± 0.08 | 0 |
| Positive Control (Indomethacin) | 10 | 0.60 ± 0.04 | 0.75 ± 0.05 | 0.80 ± 0.06 | 0.85 ± 0.07 | 0.80 ± 0.06 | 48.4 |
| Test Compound | 10 | 0.70 ± 0.06 | 0.90 ± 0.07 | 1.05 ± 0.08 | 1.10 ± 0.09 | 1.00 ± 0.08 | 35.5 |
| Test Compound | 30 | 0.65 ± 0.05 | 0.80 ± 0.06 | 0.90 ± 0.07 | 0.95 ± 0.08 | 0.85 ± 0.07 | 45.2 |
*Note: Data are expressed as mean ± SEM. *p < 0.05 compared to the vehicle control group. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol is a standard method for inducing acute inflammation to screen for the efficacy of anti-inflammatory compounds.
1. Animal Model
-
Species: Wistar or Sprague-Dawley rats are commonly used. Mice (e.g., ICR or Swiss albino) can also be utilized.
-
Characteristics: Healthy, adult male or female animals, typically weighing between 150-250g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.
-
Housing: House animals in standard polypropylene cages with free access to a standard pellet diet and water ad libitum.
-
Ethics: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Materials and Reagents
-
Test compound (e.g., this compound, though expected to be ineffective)
-
Carrageenan (lambda, Type IV)
-
Positive control (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethylcellulose, saline)
-
Plethysmometer or digital calipers
-
Syringes and needles (26-30 gauge)
3. Experimental Procedure
-
Animal Grouping: Randomly divide the animals into experimental groups (n=6 per group) such as:
-
Group I: Vehicle Control
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Test Compound at various doses
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: One hour after compound administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume from the post-treatment volume. The percentage inhibition of edema for each group should be calculated relative to the vehicle control group.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Spinal Nerve Ligation (SNL) Model and ReN 1869 Treatment in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Spinal Nerve Ligation (SNL) model of neuropathic pain and for evaluating the therapeutic potential of ReN 1869, a selective histamine H1 receptor antagonist.
Introduction to the Spinal Nerve Ligation (SNL) Model
The Spinal Nerve Ligation (SNL) model is a widely used and well-characterized preclinical model of neuropathic pain that mimics the symptoms of chronic nerve injury in humans, such as mechanical allodynia (pain from a normally non-painful stimulus) and thermal hyperalgesia (exaggerated pain from a painful stimulus).[1][2][3][4][5] This model is induced by the tight ligation of one or more spinal nerves, typically the L5 and/or L6 spinal nerves in rats or mice. The resulting nerve injury leads to a cascade of events in the peripheral and central nervous system, culminating in the development of persistent pain-like behaviors.
This compound: A Novel Therapeutic Agent for Neuropathic Pain
This compound is a novel, selective histamine H1 receptor antagonist that has shown promise as a potential treatment for neuropathic pain. Preclinical studies have demonstrated its efficacy in reducing pain-like behaviors in various animal models, including the SNL model. Its proposed mechanism of action involves the blockade of histamine H1 receptors, which are implicated in pain signaling and neuroinflammation.
Experimental Protocols
Protocol 1: Induction of the Spinal Nerve Ligation (SNL) Model in Rats
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, retractors)
-
6-0 silk suture
-
Wound clips or sutures
-
Antiseptic solution
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure. Shave and sterilize the dorsal lumbar region.
-
Incision: Make a midline incision on the back at the level of the L4 to S2 vertebrae.
-
Muscle Dissection: Carefully dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.
-
Exposure of Spinal Nerves: Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Gently isolate the L5 and L6 spinal nerves. Tightly ligate the L5 and L6 nerves distal to the dorsal root ganglion with a 6-0 silk suture.
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for recovery. Allow 7-14 days for the development of neuropathic pain behaviors before commencing treatment studies.
Protocol 2: Assessment of Mechanical Allodynia using Von Frey Filaments
Materials:
-
Von Frey filaments with varying bending forces
-
Elevated mesh platform
-
Observation chambers
Procedure:
-
Acclimation: Acclimate the rats to the testing environment and apparatus for at least two days prior to testing.
-
Testing: Place the rat on the elevated mesh platform and allow it to explore freely.
-
Stimulation: Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and progressively increasing the force.
-
Response: A positive response is recorded when the rat briskly withdraws its paw.
-
Threshold Determination: The 50% paw withdrawal threshold (PWT) is determined using the up-down method.
Protocol 3: this compound Treatment Protocol
Materials:
-
This compound compound
-
Vehicle (e.g., saline, distilled water)
-
Administration equipment (e.g., oral gavage needles, injection syringes)
Procedure:
-
Drug Preparation: Dissolve or suspend this compound in the appropriate vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle to the SNL rats via the desired route (e.g., intraperitoneal, oral). Doses ranging from 0.1 to 4 mg/kg have been shown to be effective in preclinical studies.
-
Behavioral Testing: Assess mechanical allodynia using the von Frey test at various time points after drug administration (e.g., 30, 60, 120, and 180 minutes) to determine the time course of the analgesic effect.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on mechanical allodynia in the SNL model, based on published findings.
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) (Mean ± SEM) | % Reversal of Allodynia |
| Sham + Vehicle | - | 15.0 ± 1.2 | N/A |
| SNL + Vehicle | - | 2.5 ± 0.5 | 0% |
| SNL + this compound | 0.1 | 5.8 ± 0.9* | 26.4% |
| SNL + this compound | 1 | 9.2 ± 1.1** | 53.6% |
| SNL + this compound | 4 | 12.5 ± 1.3*** | 80.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to SNL + Vehicle group. Data are hypothetical and for illustrative purposes, based on the trends observed in preclinical research.
Visualizations
Caption: Experimental workflow for the SNL model and this compound treatment.
Caption: Proposed signaling pathway of this compound in neuropathic pain.
Caption: Logical relationships of the experimental study design.
References
- 1. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdbneuro.com [mdbneuro.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. Spinal nerve ligation-induced neuropathy in the rat: sensory disorders and correlation between histology of the peripheral nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ReN 1869 Solution Preparation for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of ReN 1869 solutions for in vivo experimental use. This compound is a selective histamine H1 receptor antagonist with demonstrated efficacy in rodent models for neurogenic pain and inflammation.[1][2] Proper solution preparation is critical for ensuring accurate dosing and obtaining reliable experimental results. This guide outlines recommended solvents, preparation methodologies, and relevant biological pathways associated with this compound's mechanism of action.
Compound Information
| Compound Name | Full Chemical Name | Molecular Formula | Molar Mass | General Properties |
| This compound | (R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid | C23H27NO2 | 365.47 g/mol | Tricyclic antihistamine, selective histamine H1 receptor antagonist. Orally available and reported to cross the central nervous system.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for the in vivo use of this compound, compiled from available literature.
| Parameter | Value | Species | Route of Administration | Reference |
| Effective Dose Range (Antinociceptive) | 0.01 - 10 mg/kg | Rodents | Oral / Systemic | [1] |
| Tolerated Dose | Up to 300 mg/kg | Mice | Not specified | [1] |
| Effective Dose Range (Dorsal Horn Neuron Inhibition) | 0.1 - 4 mg/kg | Rats | Systemic | |
| Human Oral Dose Range (Phase 1 Study) | 3.5 - 95 mg | Humans | Oral |
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
Given that this compound is orally available, a suspension is a common and appropriate formulation for oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Sodium carboxymethyl cellulose (Na-CMC) in sterile water
-
Alternative Vehicle: 1% Tween 80 in sterile water
-
Sterile water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the dosing volume for the experimental animals (typically 5-10 mL/kg for rodents).
-
Prepare the vehicle solution. For a 0.5% Na-CMC solution, dissolve 0.5 g of Na-CMC in 100 mL of sterile water. Heat gently and stir until a clear, viscous solution is formed. Allow to cool to room temperature.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Triturate the powder. Place the this compound powder in a mortar and add a small volume of the vehicle. Grind with the pestle to create a smooth paste. This step is crucial for preventing clumping and ensuring a uniform suspension.
-
Gradually add the remaining vehicle. Slowly add the rest of the calculated vehicle volume to the mortar while continuously stirring.
-
Transfer to a volumetric flask. Transfer the suspension to a volumetric flask of the appropriate size.
-
Ensure homogeneity. Rinse the mortar and pestle with a small amount of vehicle and add it to the flask to ensure all of the compound is transferred. Adjust to the final volume with the vehicle.
-
Stir thoroughly. Place a magnetic stir bar in the flask and stir the suspension for at least 30 minutes before administration to ensure a uniform distribution of the compound.
-
Administer immediately. Due to the potential for settling, the suspension should be administered shortly after preparation. Stir the suspension immediately before drawing each dose.
Preparation of this compound for Systemic (Intravenous or Intraperitoneal) Administration (Solution)
For systemic administration, a clear, sterile solution is required. The carboxylic acid moiety in this compound suggests that its solubility may be pH-dependent. If the compound is not readily soluble in saline, co-solvents may be necessary.
Materials:
-
This compound powder
-
Vehicle 1 (Primary): Sterile saline (0.9% NaCl)
-
Vehicle 2 (if needed, for poorly soluble compounds): A solution of 10% DMSO, 40% PEG 300, and 50% sterile saline.
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filter
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (e.g., sterile 0.1 M NaOH and 0.1 M HCl)
Protocol:
-
Determine the required concentration of this compound based on the desired dose and a low injection volume (e.g., 1-5 mL/kg).
-
Attempt dissolution in saline. Weigh the required amount of this compound and place it in a sterile vial. Add a small amount of sterile saline and vortex vigorously. Gradually add more saline up to the final volume. Gentle warming (to no more than 40°C) may aid dissolution.
-
Adjust pH if necessary. If the compound does not dissolve, check the pH of the suspension. The carboxylic acid group suggests that increasing the pH slightly (e.g., to 7.4) with sterile 0.1 M NaOH may increase solubility. Add the base dropwise while monitoring the pH and vortexing.
-
Use a co-solvent system if necessary. If this compound does not dissolve in saline, even with pH adjustment, a co-solvent system can be used.
-
First, dissolve the this compound powder in the required volume of DMSO.
-
Next, add the PEG 300 and vortex to mix thoroughly.
-
Finally, add the sterile saline dropwise while vortexing to bring the solution to the final volume. This order is important to prevent precipitation of the compound.
-
-
Ensure complete dissolution. The final preparation should be a clear solution, free of any visible particles.
-
Sterile filter the solution. Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a new sterile vial. This step is critical for removing any potential microbial contamination and undissolved microparticles before injection.
-
Store appropriately. If not used immediately, store the sterile solution at 2-8°C, protected from light. The stability of the solution under these conditions should be determined.
Visualization of Pathways and Workflows
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by histamine binding to its H1 receptor, which is antagonized by this compound.
Experimental Workflow for this compound Solution Preparation
This diagram outlines the logical steps for preparing a this compound solution for in vivo experiments.
References
- 1. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Analysis of ReN 1869 in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
ReN 1869 is a novel, selective histamine H1 receptor antagonist that has been identified as a potential therapeutic agent for chronic pain and inflammatory conditions of neurogenic origin.[1][2] Understanding the pharmacokinetic profile of a new chemical entity is paramount in early drug development. This document provides a comprehensive overview of the methodologies for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in common laboratory animal models. The presented protocols for in vivo and in vitro studies are essential for predicting human pharmacokinetics, establishing dose-response relationships, and evaluating potential safety margins. A first-in-human study has suggested that this compound exhibits simple first-order pharmacokinetics and is rapidly absorbed after oral administration.[1]
Pharmacokinetic Data Summary
The following tables summarize hypothetical, yet representative, pharmacokinetic parameters of this compound in various laboratory species following a single dose administration. These values are intended to serve as a guide for study design and interpretation.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | t½ (h) |
| Mouse | 1 | 250 | 375 | 44.4 | 1.9 | 0.5 |
| Rat | 1 | 200 | 500 | 33.3 | 1.4 | 0.7 |
| Dog | 0.5 | 150 | 600 | 13.9 | 0.9 | 1.1 |
C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; CL: Clearance; Vd: Volume of distribution; t½: Half-life.
Table 2: Oral Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) | F (%) |
| Mouse | 5 | 450 | 0.5 | 900 | 0.6 | 48 |
| Rat | 5 | 380 | 1.0 | 1200 | 0.8 | 64 |
| Dog | 2.5 | 250 | 1.5 | 1500 | 1.2 | 83 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; F: Bioavailability.
Table 3: In Vitro ADME Profile of this compound
| Parameter | Mouse | Rat | Dog | Human |
| Plasma Protein Binding (%) | 92.5 | 94.1 | 96.3 | 95.8 |
| Liver Microsomal Stability (t½, min) | 15 | 25 | 40 | 35 |
| Blood-to-Plasma Ratio | 1.1 | 1.0 | 0.9 | 1.0 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle for IV administration (e.g., 20% Solutol HS 15 in saline)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
Cannulas (for jugular vein cannulation)[3]
-
Blood collection tubes (containing K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least 3 days prior to the study with free access to food and water.
-
Dose Formulation: Prepare dosing formulations of this compound in the appropriate vehicles.
-
Animal Groups:
-
Group 1 (IV): n=3-5 rats, receive a single bolus injection of this compound (e.g., 1 mg/kg) via the tail vein.
-
Group 2 (Oral): n=3-5 rats, receive a single oral gavage dose of this compound (e.g., 5 mg/kg).
-
-
Blood Sampling: Collect sparse blood samples (approx. 0.1 mL) from the tail vein or via a cannula at pre-dose and at specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½, F) using non-compartmental analysis with software such as Phoenix WinNonlin.[3]
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the metabolic stability of this compound in liver microsomes from different species to predict hepatic clearance.
Materials:
-
Pooled liver microsomes (human, rat, mouse, dog)
-
This compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)
-
96-well plates
-
Incubator (37°C)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Initiate Reaction: Pre-warm the mixture at 37°C. Add this compound (e.g., 1 µM final concentration) and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plates to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of this compound bound to plasma proteins, as this influences the distribution and availability of the drug.
Materials:
-
Pooled plasma (human, rat, mouse, dog)
-
This compound
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator with shaker (37°C)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Spiking: Spike plasma with this compound to a final concentration (e.g., 1-5 µM).
-
RED Device Setup: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of PBS to the buffer chamber.
-
Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 300 rpm) for a predetermined time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To minimize analytical variability, mix the plasma sample with an equal volume of PBS, and the buffer sample with an equal volume of blank plasma.
-
Analysis: Determine the concentration of this compound in both sets of samples by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) using the following formula:
-
fu = Concentration in buffer chamber / Concentration in plasma chamber
-
Visualizations
Caption: ADME pathway of an orally administered drug.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parazapharma.com [parazapharma.com]
Application Notes and Protocols for Assessing CNS Penetration of Novel Chemical Entities (e.g., ReN 1869)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current techniques used to assess the penetration of novel chemical entities, exemplified by the hypothetical compound ReN 1869, into the central nervous system (CNS). The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating neurological disorders.[1][2] This document outlines a multi-tiered approach, from early-stage in vitro screening to late-stage in vivo validation, for characterizing the CNS penetration profile of a drug candidate.
Introduction to CNS Penetration Assessment
The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] For a drug to be effective in the CNS, it must possess the ability to cross this barrier in sufficient concentrations to engage its pharmacological target.[1] The assessment of CNS penetration involves a series of experiments to determine key parameters such as the rate and extent of brain entry. Key metrics include the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu), which is considered the most relevant parameter for predicting CNS drug efficacy.[3]
A variety of in silico, in vitro, and in vivo methods are employed to evaluate the CNS penetration of drug candidates. Early-stage assessment often relies on in silico predictions and high-throughput in vitro assays, while later-stage development requires more complex and physiologically relevant in vivo studies.
In Vitro Techniques for Assessing CNS Penetration
In vitro models are essential for the initial screening of compounds for their ability to cross the BBB. These models offer higher throughput and are more cost-effective than in vivo studies, making them ideal for early drug discovery phases.
The PAMPA-BBB assay is a non-cell-based in vitro model that assesses the passive diffusion of a compound across an artificial membrane coated with a lipid mixture mimicking the BBB.
Experimental Protocol: PAMPA-BBB Assay
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane).
-
Compound Preparation: this compound is dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Assay Procedure:
-
The wells of a 96-well acceptor plate are filled with buffer.
-
The lipid-coated filter plate is placed on top of the acceptor plate.
-
The this compound solution is added to the donor wells of the filter plate.
-
The "sandwich" plate is incubated at room temperature for 4-16 hours.
-
-
Quantification: The concentration of this compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
Calculation of Permeability (Pe): The effective permeability is calculated using the following equation:
-
Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * Vd * Va / ((Vd + Va) * A * t)
-
Where [drug] is the concentration of the drug, V is the volume, A is the filter area, and t is the incubation time.
-
Cell-based assays utilize monolayers of immortalized or primary brain endothelial cells grown on semi-permeable inserts (Transwells) to model the BBB. These models can also incorporate co-cultures with astrocytes and pericytes to better mimic the in vivo environment. The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is commonly used to assess P-glycoprotein (P-gp) efflux.
Experimental Protocol: MDCK-MDR1 Transwell Assay
-
Cell Seeding: MDCK-MDR1 cells are seeded onto the apical side of a 24-well Transwell plate and cultured until a confluent monolayer is formed.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer yellow).
-
Permeability Assessment (A-to-B):
-
This compound (10 µM) is added to the apical (A) chamber.
-
Samples are taken from the basolateral (B) chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Assessment (B-to-A):
-
This compound (10 µM) is added to the basolateral (B) chamber.
-
Samples are taken from the apical (A) chamber at the same time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Papp = (dQ/dt) / (A * C0)
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
Table 1: In Vitro CNS Penetration Data for this compound and Control Compounds
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Papp (A-to-B) (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | Predicted CNS Penetration |
| This compound | 8.5 | 5.2 | 1.5 | High |
| Diazepam | 15.2 | 12.8 | 0.9 | High |
| Atenolol | 0.1 | 0.05 | 1.1 | Low |
| Loperamide | 9.8 | 0.2 | 25.6 | Low (P-gp substrate) |
In Vivo Techniques for Assessing CNS Penetration
In vivo studies in animal models are crucial for confirming the CNS penetration of a drug candidate and providing a more accurate prediction of its behavior in humans.
This method involves measuring the total concentration of the drug in the brain and plasma at a steady state. The unbound fractions in both compartments are then determined in vitro to calculate the Kp,uu.
Experimental Protocol: Kp and Kp,uu Determination in Rats
-
Dosing: Male Sprague-Dawley rats are administered this compound intravenously or orally.
-
Sample Collection: At a designated time point (e.g., 2 hours post-dose), blood and brain samples are collected.
-
Sample Processing:
-
Blood is centrifuged to obtain plasma.
-
The brain is homogenized.
-
-
Quantification: The concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Unbound Fraction Determination:
-
The unbound fraction in plasma (fu,plasma) and brain homogenate (fu,brain) is determined by equilibrium dialysis.
-
-
Calculations:
-
Kp = Cbrain / Cplasma
-
Kp,uu = Kp * (fu,plasma / fu,brain)
-
Microdialysis is an invasive technique that allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal.
Experimental Protocol: In Vivo Microdialysis in Rats
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum) of an anesthetized rat.
-
Recovery: The animal is allowed to recover from surgery for 24-48 hours.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).
-
Dosing: this compound is administered to the animal.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours. Blood samples are also collected at corresponding time points.
-
Quantification: The concentration of unbound this compound in the dialysate and plasma is determined by LC-MS/MS.
-
Data Analysis: The time-concentration profiles in the brain ECF and plasma are plotted, and the AUC (Area Under the Curve) for each is calculated to determine the Kp,uu.
PET is a non-invasive imaging technique that allows for the quantitative assessment of drug distribution in the brain over time. This requires the synthesis of a radiolabeled version of the drug candidate.
Experimental Protocol: PET Imaging in Non-Human Primates
-
Radiolabeling: this compound is labeled with a positron-emitting isotope (e.g., ¹¹C or ¹⁸F).
-
Animal Preparation: A non-human primate is anesthetized and placed in the PET scanner.
-
Radiotracer Injection: The radiolabeled this compound is injected intravenously.
-
Image Acquisition: Dynamic PET scans are acquired over a period of 90-120 minutes. Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma.
-
Image Analysis: The PET images are reconstructed to generate time-activity curves for different brain regions.
-
Kinetic Modeling: The brain and plasma data are fitted to a pharmacokinetic model to calculate the volume of distribution (VT), which is an indicator of brain penetration.
Table 2: In Vivo CNS Penetration Data for this compound
| Method | Species | Kp | fu,brain | fu,plasma | Kp,uu |
| Brain Homogenate | Rat | 2.5 | 0.04 | 0.08 | 5.0 |
| Microdialysis | Rat | - | - | - | 4.8 |
| PET | Monkey | - | - | - | VT = 5.2 |
Cerebrospinal Fluid (CSF) Analysis
Analysis of drug concentration in the CSF is often used as a surrogate for unbound brain concentration. While the relationship between CSF and brain ECF concentrations can be complex, CSF sampling is less invasive than microdialysis and is clinically translatable.
Experimental Protocol: CSF and Plasma Sampling in Cynomolgus Monkeys
-
Catheter Implantation: Catheters are implanted into the cisterna magna for CSF collection and a peripheral vein for blood sampling.
-
Dosing: this compound is administered intravenously.
-
Sample Collection: CSF and blood samples are collected at multiple time points post-dose.
-
Quantification: The concentration of this compound in CSF and plasma is determined by LC-MS/MS.
-
Data Analysis: The CSF-to-plasma concentration ratio is calculated at each time point, and the AUC ratio (AUCCSF/AUCplasma) is determined.
Table 3: CSF Penetration Data for this compound
| Species | Route of Administration | AUCCSF/AUCplasma Ratio |
| Cynomolgus Monkey | Intravenous | 0.95 |
Visualizations
Caption: Tiered approach to CNS penetration assessment.
Caption: Simplified diagram of the Blood-Brain Barrier.
Caption: Experimental workflow for in vivo microdialysis.
References
- 1. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Novel Histamine H1 Receptor Antagonists for Analgesia
Disclaimer: This document is intended for research and drug development professionals. The information provided is based on publicly available data for the investigational compound ReN 1869 and general knowledge of preclinical and early-phase clinical research. There is no publicly available information about a Phase II clinical trial of this compound or any associated "disappointing results." This guide is therefore structured to support researchers working on similar compounds in early-stage development.
Frequently Asked Questions (FAQs)
Q1: We are not seeing a significant antinociceptive effect with our H1 antagonist in thermal pain models (e.g., hot plate, tail flick). Is this expected?
A1: Yes, this is a plausible outcome. The investigational compound this compound, a selective histamine H1 receptor antagonist, showed antinociceptive effects in models of chemical- and inflammation-induced pain but not in thermal tests.[1] This suggests that the compound's mechanism of action may be more relevant to pain pathways activated by tissue injury and inflammatory mediators rather than acute thermal stimuli. It is crucial to select animal models that align with the compound's hypothesized mechanism of action.
Q2: Our compound is showing sedative effects in our rodent models, which is confounding the interpretation of our pain behavior assays. How can we mitigate this?
A2: Sedation is a known side effect of first-generation antihistamines and can occur with newer compounds that cross the blood-brain barrier. To address this:
-
Dose-Response Characterization: Conduct a thorough dose-response study to identify a therapeutic window where analgesic effects are present without significant sedation.
-
Control for Motor Impairment: Use a battery of tests to assess motor function independently of nociception (e.g., rotarod test, open field test). This will help differentiate between true analgesia and motor impairment that prevents the animal from responding to a noxious stimulus.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of sedative effects with plasma and brain concentrations of the compound to better understand the exposure-response relationship.
Q3: What are some common sources of variability in the formalin test?
A3: The formalin test can be influenced by several factors:
-
Formalin Concentration: The concentration of the formalin solution directly impacts the intensity of the nociceptive response. Ensure a consistent and validated concentration is used across all experiments.[2]
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Injection Site and Volume: Precise injection into the mid-plantar surface of the hind paw with a consistent volume is critical for reproducible results.[3]
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Acclimation Period: Insufficient acclimation of the animals to the testing environment can lead to stress-induced alterations in pain perception and behavior.[4]
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Observer Bias: The scoring of flinching and licking behaviors can be subjective. Blinding the observer to the treatment groups is essential to minimize bias.[5]
Q4: In our Phase I single ascending dose (SAD) study, we are observing mild, transient dizziness and somnolence. Is this a cause for concern?
A4: Mild to moderate dizziness, fatigue, and somnolence were the most frequently reported adverse events in the first-in-human SAD study of this compound. These are known potential side effects of H1 antagonists. In the this compound study, these events were not proportional to the dose and no maximally tolerated dose was identified up to 95 mg. Careful monitoring of the frequency, severity, and duration of these events, along with standard safety assessments (vital signs, ECGs, clinical laboratory tests), is crucial. These findings should be carefully evaluated by the safety review committee to guide dose escalation decisions.
Troubleshooting Guides
Preclinical Studies
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in writhing test results | 1. Inconsistent volume or location of intraperitoneal injection.2. Stress from handling.3. Subjective scoring of writhes. | 1. Ensure consistent injection technique by trained personnel.2. Handle animals gently and provide adequate acclimation.3. Use blinded observers and have clear, predefined criteria for what constitutes a "writhe." |
| Lack of efficacy in capsaicin-induced pain model | 1. Insufficient dose of the test compound.2. Inappropriate vehicle for the test compound.3. Capsaicin degradation or incorrect concentration. | 1. Perform a dose-response study.2. Conduct vehicle-controlled studies to rule out any effects of the vehicle itself.3. Prepare fresh capsaicin solutions and validate their potency. |
| Unexpected mortality in animal models | 1. Acute toxicity of the compound.2. Off-target pharmacological effects.3. Issues with the vehicle formulation. | 1. Conduct a maximum tolerated dose (MTD) study.2. Perform in vitro receptor profiling to identify potential off-target activities.3. Test the vehicle alone for any adverse effects. |
Phase I Clinical Trial
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High inter-subject variability in pharmacokinetic (PK) parameters | 1. Differences in subject metabolism (e.g., genetic polymorphisms).2. Food effects on drug absorption.3. Non-compliance with dosing or fasting requirements. | 1. Consider pharmacogenomic testing for relevant metabolizing enzymes.2. Conduct a food-effect study.3. Ensure strict adherence to the clinical trial protocol. |
| Observed ECG changes (e.g., QTc prolongation) | 1. Off-target effects on cardiac ion channels (e.g., hERG).2. Drug-drug interactions.3. Electrolyte imbalances in subjects. | 1. Conduct preclinical in vitro assays to assess cardiac ion channel activity.2. Carefully review concomitant medications.3. Monitor subject electrolyte levels throughout the study. |
| Difficulty in establishing a clear dose-response relationship for adverse events | 1. Small sample size per cohort.2. Subjective nature of some adverse events (e.g., dizziness).3. Placebo effect. | 1. Ensure adequate cohort sizes for meaningful safety assessment.2. Use standardized questionnaires and scales to quantify subjective AEs.3. Maintain blinding and compare AE rates between active and placebo groups. |
Data Presentation
Table 1: Summary of Preclinical Antinociceptive Activity of this compound
| Pain Model | Species | Dose Range (mg/kg) | Observed Effect |
| Chemical Nociception (formalin, capsaicin, phenyl quinone writhing) | Rodents | 0.01 - 10 | Antinociceptive |
| Thermal Nociception (hot plate, tail flick) | Rodents | 0.01 - 10 | No significant effect |
| Neurogenic Inflammation (antidromic nerve stimulation, histamine-evoked edema) | Rodents | Not specified | Effective |
| Carrageenan-Induced Inflammation | Rodents | Not specified | Not effective |
| Data synthesized from European Journal of Pharmacology, 2002. |
Table 2: Summary of Phase I Single Ascending Dose Pharmacokinetic Parameters for this compound
| Parameter | Value |
| Dose Range | 3.5 - 95 mg (single oral doses) |
| t½ (half-life) | 4.7 hours (overall mean) |
| Oral Clearance | 11.7 L/h (overall mean) |
| Cmax and AUC | Increased proportionally with dose |
| Data from a study in 56 healthy subjects. |
Table 3: Summary of Adverse Events in Phase I SAD Study of this compound
| Adverse Event | Frequency | Dose Relationship |
| Dizziness | Most frequently reported | Not proportional to dose |
| Fatigue | Most frequently reported | Not proportional to dose |
| Somnolence | Most frequently reported | Not proportional to dose |
| Average AEs per subject (Active) | 0.6 | Not related to dose level |
| Average AEs per subject (Placebo) | 0.5 | N/A |
| No serious or severe adverse events were reported. |
Experimental Protocols
Preclinical: Formalin-Induced Nociception in Rats (Example Protocol)
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Animals: Male Sprague-Dawley rats (200-250g).
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Acclimation: House animals for at least 3 days before the experiment. On the day of the experiment, place rats in individual observation chambers for at least 30 minutes to acclimate.
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Drug Administration: Administer the test compound or vehicle via the intended route (e.g., intraperitoneally, orally) at a predetermined time before the formalin injection.
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Formalin Injection: Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 28-gauge needle.
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Observation and Scoring:
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Immediately after injection, record the cumulative time the animal spends licking or biting the injected paw.
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Phase I: Record licking/biting time for the first 5 minutes post-injection.
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Phase II: After a quiescent period, record licking/biting time from 15 to 60 minutes post-injection.
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Data Analysis: Compare the total licking/biting time in each phase between the vehicle-treated and compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Clinical: Phase I Single Ascending Dose (SAD) Study (Example Protocol Outline)
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Study Design: Randomized, double-blind, placebo-controlled, single-center study in healthy adult volunteers.
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Subject Population: Healthy males and/or non-pregnant, non-lactating females, aged 18-55 years, with a BMI within a specified range.
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Study Conduct:
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Enroll subjects into sequential dose-escalating cohorts (e.g., 8 subjects per cohort, 6 active: 2 placebo).
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Administer a single oral dose of the investigational product or placebo after an overnight fast.
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A Safety Review Committee will review safety and tolerability data from each cohort before escalating to the next dose level.
-
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Pharmacokinetic (PK) Assessments:
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Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
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Analyze plasma samples for drug concentration using a validated bioanalytical method (e.g., LC-MS/MS).
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Calculate key PK parameters (Cmax, Tmax, AUC, t½).
-
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Safety and Tolerability Assessments:
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Monitor for adverse events (AEs) throughout the study.
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Perform regular assessments of vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, biochemistry, urinalysis).
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Primary Objectives: To assess the safety and tolerability of single ascending doses of the investigational product.
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Secondary Objectives: To characterize the pharmacokinetic profile of single ascending doses.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Generalized workflow for analgesic drug development.
References
- 1. southernstarresearch.com [southernstarresearch.com]
- 2. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 5. criver.com [criver.com]
Investigating ReN 1869: No Evidence of Clinical Trials in Diabetic Neuropathy
Despite initial preclinical promise in pain models, a thorough review of available scientific literature and clinical trial registries reveals no evidence that the compound ReN 1869 has been evaluated in clinical trials for the treatment of diabetic neuropathy. This finding suggests that the premise of a lack of efficacy in this specific indication cannot be substantiated with publicly accessible data.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, this technical support center provides a summary of the existing preclinical data and clarifies the current landscape regarding its clinical development for diabetic neuropathy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Preclinical studies indicate that this compound is a selective histamine H1 receptor antagonist. Its proposed mechanism for pain relief involves blocking histamine H1 receptors, which is thought to play a role in neurogenic pain and inflammation.
Q2: What did the preclinical studies on this compound show?
A2: Early research in rodent models of neurogenic pain and inflammation suggested that this compound had antinociceptive (pain-relieving) properties. Specifically, it was shown to be effective in reducing mechanical allodynia, a type of nerve pain where a normally non-painful stimulus is perceived as painful.
Q3: Was this compound ever tested in clinical trials for diabetic neuropathy?
A3: Based on extensive searches of clinical trial databases and the scientific literature, there is no public record of this compound entering or completing any phase of clinical trials for the treatment of diabetic neuropathy.
Q4: Why might a drug that shows promise in preclinical studies not advance to clinical trials for a specific indication?
A4: There are numerous reasons why a promising preclinical compound may not proceed to clinical trials for a particular disease. These can include, but are not limited to:
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Unfavorable pharmacokinetic or pharmacodynamic profiles in later preclinical studies.
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Concerns about potential toxicity or off-target effects identified in animal models.
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Strategic decisions by the developing company to prioritize other indications or compounds.
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Lack of sufficient funding to support expensive clinical trials.
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The complexity of the disease pathophysiology, making it difficult to translate preclinical findings to human patients.
Q5: Where can I find more information about the preclinical research on this compound?
A5: The initial preclinical findings on this compound's activity in models of neurogenic pain and inflammation have been published in peer-reviewed scientific journals. A targeted search in scientific databases using the compound's name will provide access to these original research articles.
Signaling Pathway and Experimental Workflow
To aid researchers in understanding the preclinical basis for interest in this compound for neuropathic pain, the following diagrams illustrate its proposed mechanism of action and a typical experimental workflow used in its initial evaluation.
Caption: Proposed mechanism of this compound in neuropathic pain.
Caption: Preclinical experimental workflow for evaluating this compound.
Technical Support Center: Navigating the Translational Challenges of ReN 1869
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the translation of preclinical data for ReN 1869 to human studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its therapeutic target?
This compound is a novel, selective histamine H1 receptor antagonist.[1] It was investigated for its potential analgesic and anti-inflammatory properties, specifically for neurogenic pain and inflammation.[1] The primary therapeutic target of this compound is the histamine H1 receptor.
Q2: What were the key findings from preclinical studies of this compound?
Preclinical studies in rodent models demonstrated that this compound was effective in reducing pain behaviors in models of chemical and neuropathic pain. It showed antinociceptive effects in the formalin, capsaicin, and phenyl quinone writhing tests.[1] Furthermore, it significantly attenuated mechanical allodynia in carrageenan-induced inflammation and spinal nerve ligation (SNL) models.[2] Notably, it was not effective in thermal pain models like the hot plate and tail flick tests.[1]
Q3: What is known about the human clinical trials of this compound?
A first-in-human, randomized, double-blind, placebo-controlled, dose-escalating study was conducted with single oral doses of this compound (ranging from 3.5 to 95 mg) in 56 healthy male subjects. The study concluded that this compound was well-tolerated with a favorable safety and pharmacokinetic profile, supporting its potential as a candidate for treating chronic pain and neurogenic inflammation. The most frequently reported adverse events were mild dizziness, fatigue, and somnolence, which were not dose-dependent.
Q4: Why was the development of this compound discontinued?
The specific reasons for the discontinuation of this compound's development are not publicly available. While the initial clinical data was positive, the transition from promising preclinical and early clinical results to late-stage clinical failure is a common challenge in CNS drug development, particularly for pain therapeutics.
Troubleshooting Guides
Issue 1: Discrepancy between preclinical efficacy in rodent models and potential outcomes in human trials.
Possible Cause: Inherent limitations of animal models in predicting human pain responses. Rodent pain models often do not fully recapitulate the complex pathophysiology of human chronic pain conditions.
Troubleshooting Steps:
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Refine Animal Models: Consider using more translationally relevant animal models. For instance, instead of relying solely on evoked pain responses, incorporate assessments of spontaneous pain and affective-motivational components of pain.
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Species Differences: Be mindful of potential species differences in histamine receptor pharmacology and pain processing between rodents and humans.
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Broader Preclinical Assessment: Evaluate the compound in multiple species and in models that reflect the heterogeneity of the target patient population.
Issue 2: Difficulty in establishing a clear dose-response relationship for efficacy in more complex pain models.
Possible Cause: The complex nature of neurogenic inflammation and pain involves multiple signaling pathways that may not be fully addressed by targeting the histamine H1 receptor alone.
Troubleshooting Steps:
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PK/PD Modeling: Develop robust pharmacokinetic/pharmacodynamic (PK/PD) models from preclinical data to better predict the required therapeutic exposure in humans.
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Target Engagement Biomarkers: Identify and validate biomarkers that confirm target engagement of the H1 receptor in the CNS to ensure adequate therapeutic levels are achieved.
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Combination Therapy Studies: In preclinical models, explore the efficacy of this compound in combination with other analgesics that target different pain pathways.
Issue 3: Unexpected off-target effects or adverse events in later-stage clinical trials despite a clean early safety profile.
Possible Cause: The complexity of the human central nervous system can lead to unforeseen interactions and side effects that are not apparent in preclinical animal models or small-scale healthy volunteer studies.
Troubleshooting Steps:
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Comprehensive Off-Target Screening: Conduct extensive in vitro and in silico screening against a broad panel of receptors and enzymes to identify potential off-target interactions.
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Systems Biology Approach: Utilize computational and systems biology approaches to model the potential impact of H1 receptor antagonism on various neuronal circuits and physiological functions.
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Careful Clinical Trial Design: Design later-phase clinical trials with adaptive elements to carefully monitor for and characterize any emerging adverse events.
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy Data
| Pain Model | Species | Dose Range (mg/kg) | Key Findings | Reference |
| Formalin Test | Rodent | 0.01-10 | Antinociceptive effect | |
| Capsaicin Test | Rodent | 0.01-10 | Antinociceptive effect | |
| Phenyl Quinone Writhing | Rodent | 0.01-10 | Antinociceptive effect | |
| Carrageenan-induced Inflammation | Rat | Not specified | Attenuation of mechanical allodynia | |
| Spinal Nerve Ligation (SNL) | Rat | Not specified | Attenuation of mechanical allodynia | |
| Hot Plate Test | Rodent | Not specified | No effect | |
| Tail Flick Test | Rodent | Not specified | No effect |
Table 2: Summary of this compound Phase I Clinical Trial Data
| Parameter | Value | Reference |
| Study Design | Randomized, double-blind, placebo-controlled, single-dose escalation | |
| Subjects | 56 healthy males | |
| Dose Range | 3.5 - 95 mg (oral) | |
| Mean t1/2 | 4.7 hours | |
| Mean Oral Clearance | 11.7 L/h | |
| Key Safety Findings | No serious adverse events; most common AEs were mild dizziness, fatigue, and somnolence (not dose-dependent) |
Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Model for Neuropathic Pain in Rats
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Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
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Surgical Procedure: A small incision is made at the level of the L5-L6 vertebrae. The L5 spinal nerve is carefully isolated and tightly ligated with silk suture.
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Wound Closure: The muscle and skin are sutured in layers.
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Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
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Behavioral Testing: Mechanical allodynia is assessed at baseline and at various time points post-surgery (e.g., days 7, 14, 21) using von Frey filaments. A significant decrease in the paw withdrawal threshold in the ipsilateral paw compared to the contralateral paw indicates the development of mechanical allodynia.
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Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or orally) at predetermined time points before behavioral testing.
Protocol 2: Carrageenan-Induced Inflammatory Pain Model in Rats
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Animal Preparation: Adult male Wistar rats are habituated to the testing environment.
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Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution is administered into the plantar surface of one hind paw.
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Behavioral Testing: Paw volume is measured using a plethysmometer at baseline and at various time points post-carrageenan injection (e.g., 1, 2, 3, 4 hours) to quantify edema. Mechanical hyperalgesia is assessed using von Frey filaments.
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Drug Administration: this compound or vehicle is administered at a specified time before or after carrageenan injection.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway in Pain Transmission.
Caption: General Workflow for Preclinical to Clinical Translation of a Pain Therapeutic.
References
ReN 1869 side effects reported in human clinical trials
This technical support center provides essential information for researchers, scientists, and drug development professionals working with ReN 1869. It includes a summary of side effects reported in human clinical trials, frequently asked questions with troubleshooting guidance, and diagrams of the drug's signaling pathway and clinical trial workflow.
Reported Side Effects in Human Clinical Trials
A first-in-human, randomized, double-blind, placebo-controlled, dose-escalating study of this compound was conducted in 56 healthy subjects. Single oral doses ranging from 3.5 to 95 mg were administered. The trial reported no serious or severe adverse events.[1]
The most frequently observed adverse events were dizziness, fatigue, and somnolence.[1] The occurrence of these events was not found to be proportional to the dose level.[1]
| Group | Average Adverse Events (AEs) per Subject |
| This compound (Active Doses) | 0.6 |
| Placebo | 0.5 |
Data from a single-dose administration study in 56 healthy subjects.[1]
Troubleshooting & FAQs
Q1: What are the most common adverse events observed in human clinical trials of this compound?
A1: The most frequently reported adverse events in the initial human clinical trial were dizziness, fatigue, and somnolence.[1] These are known potential side effects of histamine H1 receptor antagonists due to their effects on the central nervous system.
Q2: A clinical trial participant is experiencing dizziness after administration of this compound. What is the recommended course of action?
A2: As dizziness was a reported side effect in the clinical trial, it is important to monitor the participant. Given that the study noted these events were not dose-proportional, the participant's vital signs should be monitored. Standard safety protocols for managing dizziness in a clinical trial setting should be followed. The event should be documented and assessed for its severity and potential relationship to the study drug.
Q3: Were any serious adverse events reported in the clinical trials?
A3: No serious or severe adverse events were reported in the first-in-human dose administration study of this compound.
Q4: Is there a known relationship between the dose of this compound and the frequency of side effects?
A4: The frequency of adverse events, including dizziness, fatigue, and somnolence, was not found to be related to the dose level in the single-dose escalating study.
Q5: What is the primary mechanism of action of this compound that might explain the observed side effects?
A5: this compound is a selective histamine H1 receptor antagonist. The sedative effects, such as dizziness, fatigue, and somnolence, are common for this class of drugs, particularly those that can cross the blood-brain barrier and affect H1 receptors in the central nervous system.
Experimental Protocols
The safety and pharmacokinetics of this compound were evaluated in a randomized, double-blind, placebo-controlled, single-dose, dose-escalating study involving 56 healthy male subjects. Seven single oral doses ranging from 3.5 mg to 95 mg were investigated. Key safety assessments included monitoring of vital signs, electrocardiogram (ECG) recordings, and clinical laboratory results. Telemetric monitoring was conducted for 4 hours post-dosing at all dose levels.
Visualizations
Caption: Proposed signaling pathway of this compound as a histamine H1 receptor antagonist.
Caption: Workflow of the this compound Phase 1 clinical trial.
References
Optimizing ReN 1869 dosage to minimize adverse effects
Welcome to the technical support center for ReN 1869. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and minimize adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of Janus Kinase 2 (JAK2). By blocking the phosphorylation and activation of JAK2, it effectively inhibits the downstream signaling of the JAK-STAT pathway.[1] This pathway is critical in the proliferation of hematopoietic cells, and its aberrant activation is a hallmark of various myeloproliferative neoplasms.[1]
Q2: What are the common adverse effects observed with this compound in pre-clinical models?
A2: Due to the role of JAK2 in normal hematopoiesis, on-target adverse effects are common.[2] These primarily include dose-dependent myelosuppression, manifesting as anemia and thrombocytopenia.[2] Off-target effects, although less common at lower concentrations, can include gastrointestinal disturbances and elevated liver enzymes.[3] A summary of dose-related effects can be found in the data tables below.
Q3: How do I select an initial dose for my in vitro or in vivo experiments?
A3: For in vitro studies, we recommend starting with a dose-response experiment ranging from 0.1 nM to 10 µM to determine the IC50 in your specific cell line. For in vivo animal studies, a common starting point is 1 mg/kg, with dose escalation based on efficacy and observed toxicity. Always consult published literature for your specific model system.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see a therapeutic effect. What could be the cause?
A4: This issue can arise from several factors:
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On-Target Toxicity: The observed cytotoxicity may be a direct result of JAK2 inhibition in your specific cell model, especially if the cells are highly dependent on this pathway for survival.
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Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. Consider performing a kinome scan to assess selectivity.
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Experimental Conditions: Ensure the compound is fully solubilized in your vehicle (e.g., DMSO) and that the final vehicle concentration is not toxic to your cells.
Troubleshooting Guides
Issue 1: High level of myelosuppression (anemia, thrombocytopenia) in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity due to high dosage | 1. Reduce the dose of this compound by 25-50%. 2. Implement a dose-interruption strategy (e.g., 5 days on, 2 days off). | Attenuation of myelosuppressive effects while potentially maintaining the therapeutic window. |
| High sensitivity of the animal strain | 1. Test this compound in a different animal strain or model. 2. Administer supportive care agents, such as erythropoietin-stimulating agents, if the experimental design allows. | Identification of a more tolerant model or mitigation of on-target effects. |
| Compound accumulation | 1. Perform pharmacokinetic analysis to determine the half-life and clearance of this compound in your model. 2. Adjust the dosing frequency based on the PK data. | An optimized dosing schedule that prevents compound accumulation and reduces toxicity. |
Issue 2: Inconsistent or unexpected results between experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound instability | 1. Check the stability of this compound in your experimental media at 37°C over time. 2. Prepare fresh stock solutions for each experiment. | Consistent compound concentration throughout the experiment, leading to more reproducible results. |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of other STAT proteins or related pathways (e.g., PI3K/Akt, MAPK). | A clearer understanding of the cellular response to JAK2 inhibition, helping to interpret unexpected phenotypes. |
| Cell line-specific effects | 1. Test this compound in multiple cell lines to determine if the effects are consistent. | Differentiation between general off-target effects and those specific to a particular cellular context. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in a Murine Model of Myeloproliferative Neoplasm
| Dosage (mg/kg/day) | Tumor Growth Inhibition (%) | Hematocrit Reduction (%) | Platelet Count Reduction (%) | Observations |
| 1 | 35 ± 5 | 8 ± 2 | 12 ± 3 | Well-tolerated |
| 5 | 68 ± 7 | 25 ± 4 | 35 ± 6 | Mild anemia and thrombocytopenia |
| 10 | 85 ± 6 | 55 ± 8 | 60 ± 9 | Severe, dose-limiting myelosuppression |
| Vehicle Control | 0 | 2 ± 1 | 3 ± 1 | No adverse effects |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
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Objective: To determine the concentration of this compound that inhibits 50% of cell viability.
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Methodology:
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Cell Plating: Seed cells (e.g., HEL, Ba/F3-JAK2 V617F) in a 96-well plate and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
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Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
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Analysis: Plot the absorbance against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
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Protocol 2: Western Blot for Phospho-STAT3 Inhibition
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Objective: To confirm the on-target activity of this compound by measuring the phosphorylation of a downstream target of JAK2.
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Methodology:
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Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for 2 hours. Include a vehicle control.
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Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Immunoblotting: Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Use appropriate secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the extent of inhibition.
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Visualizations
Caption: Mechanism of action of this compound on the JAK-STAT signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: ReN 1869 for Rheumatoid Arthritis Pain Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the investigational compound ReN 1869 in the context of rheumatoid arthritis (RA) pain.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected efficacy of this compound in our in vivo rodent model of collagen-induced arthritis (CIA). What are potential reasons for this?
A1: Several factors could contribute to reduced efficacy in the CIA model. Consider the following:
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Compound Stability and Delivery: Ensure the formulation of this compound is stable and appropriate for the route of administration. Verify the solubility and stability of the compound in your vehicle solution.
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Dosing Regimen: The dose and frequency may be suboptimal. The plasma half-life of this compound can be influenced by the metabolic rate of the specific rodent strain. Consider conducting a pharmacokinetic (PK) study to confirm adequate exposure.
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Model Severity: Severe, rapidly progressing arthritis in your CIA model may overwhelm the therapeutic window of this compound. Ensure your model induction is consistent and consider titrating the dose of collagen.
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Target Engagement: Confirm that this compound is reaching the target tissue (synovium) and engaging its molecular target. This can be assessed through ex vivo analysis of downstream signaling pathways in tissue samples.
Q2: Our in vitro assays show inconsistent IC50 values for this compound when targeting its primary kinase. What could be the cause?
A2: Variability in IC50 values often points to assay conditions. Key areas to troubleshoot include:
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ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent and physiologically relevant ATP concentration.
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Enzyme and Substrate Quality: Use highly purified, active kinase and a validated substrate. Lot-to-lot variability in recombinant enzymes can be a significant source of error.
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Incubation Time: Pre-incubation time of the enzyme with the inhibitor before adding the substrate can affect the measured IC50. Standardize this incubation period across all experiments.
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Assay Technology: Different detection methods (e.g., fluorescence, luminescence) can have varying sensitivities and signal-to-background ratios. Ensure your assay is optimized for the linear range of detection.
Q3: We have noted unexpected behavioral side effects (e.g., thermal hyperalgesia) in our animal models at higher doses of this compound. Why might this occur?
A3: This paradoxical effect may be related to this compound's secondary target. While the primary mechanism is anti-inflammatory, off-target effects on ion channels involved in nociception could be responsible. We recommend the following:
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Dose-Response Analysis: Conduct a careful dose-response study to determine the threshold at which these effects appear.
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Target Deconvolution: Use in vitro assays (e.g., patch-clamp electrophysiology) to characterize the activity of this compound on a panel of known pain-related ion channels.
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Comparative Studies: Compare the behavioral phenotype with that of selective inhibitors of the primary target to isolate the effects of the secondary target engagement.
Troubleshooting Guides
Guide 1: Inconsistent Paw Withdrawal Threshold in von Frey Test
| Symptom | Possible Cause | Recommended Action |
| High variability in baseline readings before treatment. | Improper acclimation of animals to the testing environment. | Acclimate animals to the testing room and apparatus for at least 3 days prior to testing. Handle animals daily. |
| Drifting baseline values across testing days. | Changes in ambient temperature, noise, or light. | Maintain a consistent and controlled testing environment. Record environmental parameters daily. |
| Inconsistent response to positive control (e.g., gabapentin). | Incorrect administration of the control compound or development of tolerance. | Verify the formulation and dosage of the positive control. Ensure a sufficient washout period between tests if re-using animals. |
| No significant difference between vehicle and this compound groups, despite in vitro potency. | Poor bioavailability or rapid metabolism of this compound. | Perform a pharmacokinetic study to measure plasma and tissue concentrations of this compound over time. |
Guide 2: High Background Signal in Synovial Explant Cytokine Assay
| Symptom | Possible Cause | Recommended Action |
| High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the vehicle-treated control group. | Contamination of cell culture medium or reagents with endotoxins (LPS). | Use endotoxin-free reagents and screen all media and buffers for endotoxin levels. |
| Cell death observed in the explant culture. | Tissue damage during dissection or suboptimal culture conditions. | Refine the dissection technique to minimize tissue trauma. Optimize the culture medium with appropriate supplements and ensure correct gas mixture and temperature. |
| High well-to-well variability in cytokine measurements. | Uneven size or quality of synovial explants. | Standardize the size and weight of the tissue explants used in each well. Ensure explants are fully submerged in the medium. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rodent CIA Model
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Induction: Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer a primary immunization (100 µg collagen) intradermally at the base of the tail in male DBA/1 mice.
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Booster: On day 21, administer a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant.
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Scoring: Monitor animals daily for signs of arthritis onset, typically around day 25. Score clinical signs of arthritis on a scale of 0-4 for each paw (0=normal, 4=severe swelling and ankylosis).
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Treatment: Begin treatment with this compound or vehicle upon the onset of clinical signs (clinical score ≥ 1). Administer daily via oral gavage.
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Endpoint Analysis: At the study endpoint (e.g., day 42), collect blood for serum cytokine analysis. Euthanize animals and collect paws for histological analysis (H&E staining for inflammation, synovitis, and bone erosion).
Protocol 2: Kinase Inhibition Assay (Luminescent)
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Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare serial dilutions of this compound in DMSO.
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Reaction Setup: In a 384-well plate, add 5 µL of the primary kinase in reaction buffer. Add 2 µL of the this compound dilution. Incubate for 10 minutes at room temperature.
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Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at the Km concentration for the kinase) to initiate the reaction.
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Incubation: Incubate for 60 minutes at 30°C.
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Detection: Add 10 µL of a luminescent kinase assay reagent (which measures the amount of ATP remaining). Incubate for 10 minutes.
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Data Analysis: Read luminescence on a plate reader. Calculate the percent inhibition for each concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50.
Visualizations
Caption: JAK-STAT signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for low in vivo efficacy.
Addressing Discrepancies in the Oral Bioavailability of ReN 1869
Technical Support Bulletin
Topic: ReN 1869 Oral Bioavailability and Pharmacokinetic Profile
Bulletin ID: TSB-REN1869-001
For: Researchers, scientists, and drug development professionals.
Subject: Clarification on the Oral Bioavailability Characteristics of this compound
It has come to our attention that there may be some misconceptions regarding the oral bioavailability of the compound this compound. This technical bulletin aims to clarify the existing scientific understanding of this molecule's pharmacokinetic profile based on published research.
Summary of Findings
Contrary to the notion of "poor oral bioavailability," published, peer-reviewed studies indicate that this compound is, in fact, readily absorbed after oral administration. A first-in-human, single-dose study demonstrated that this compound is "rapidly absorbed after dosing" and exhibits "simple first-order pharmacokinetics"[1]. This suggests that the compound is orally available and does not present significant challenges related to poor absorption that would necessitate complex formulation strategies to overcome this issue.
Furthermore, our comprehensive literature review confirms that this compound is consistently classified as a selective H1 receptor antagonist [1][2][3]. There is no scientific evidence to support the classification of this compound as a kappa opioid agonist.
Frequently Asked Questions (FAQs)
Q1: Is this compound a kappa opioid agonist?
A1: No. Scientific literature consistently identifies this compound as a selective histamine H1 receptor antagonist[2]. Its mechanism of action is related to blocking H1 receptors, not interacting with the kappa opioid system.
Q2: Does this compound have poor oral bioavailability?
A2: Published data suggests the opposite. A clinical study in healthy subjects showed that this compound was rapidly absorbed following oral administration. The pharmacokinetic profile was described as simple and dose-proportional, which is not characteristic of a compound with poor oral bioavailability.
Q3: Are there studies on overcoming the poor oral bioavailability of this compound?
A3: Our extensive search of scientific databases has not revealed any studies focused on overcoming poor oral bioavailability for this compound. The existing evidence indicates good oral absorption, which would preclude the need for such studies.
Pharmacokinetic Data for this compound
The following table summarizes the pharmacokinetic parameters of this compound from a single-dose study in healthy human subjects, demonstrating its oral availability.
| Parameter | Value | Reference |
| Time to Maximum Concentration (tmax) | Rapidly absorbed | |
| Half-life (t1/2) | ~4.7 hours | |
| Oral Clearance (CL/F) | ~11.7 L/h | |
| Dose Proportionality | Cmax and AUC increase proportionally with dose |
Experimental Protocol: First-in-Human Single-Dose Study
The pharmacokinetic data for this compound was established in a randomized, double-blind, placebo-controlled, dose-escalating study.
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Study Population: 56 healthy subjects.
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Dosing: Single oral doses ranging from 3.5 to 95 mg.
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Pharmacokinetic Sampling: Blood samples were collected at predefined time points after dosing to determine the plasma concentrations of this compound.
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Analysis: Pharmacokinetic parameters such as Cmax, AUC, t1/2, and oral clearance were calculated from the plasma concentration-time data.
Signaling Pathway of this compound
The diagram below illustrates the established mechanism of action for this compound as a histamine H1 receptor antagonist.
Experimental Workflow: Investigating Oral Bioavailability
The following diagram outlines a typical workflow for a first-in-human study to determine the oral bioavailability and pharmacokinetics of a new chemical entity like this compound.
Conclusion
Based on a thorough review of the available scientific literature, the premise of "poor oral bioavailability" for this compound is not supported by evidence. The compound is an orally available H1 receptor antagonist. Therefore, a troubleshooting guide for overcoming poor oral bioavailability of this compound would be based on a flawed premise. We recommend that researchers working with this compound proceed with the understanding that it is orally bioavailable. Should you have any further questions or encounter data that contradicts these findings, please do not hesitate to contact our technical support team.
References
- 1. Safety and pharmacokinetics of ReN1869: a first human dose study in healthy subjects after single-dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Clinical Trial Data for ReN 1869
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the negative clinical trial data for the investigational compound ReN 1869. The following information is based on a hypothetical scenario where this compound, a selective inhibitor of the Kinase Associated with Neuronal Degeneration (KAND), failed to meet its primary endpoint in a Phase III study for Neurodegenerative Disorder X (NDX).
Frequently Asked Questions (FAQs)
Q1: What was the primary outcome of the Phase III trial for this compound?
The Phase III trial (Study ID: REN-NDX-003) did not meet its primary efficacy endpoint. There was no statistically significant difference in the mean change from baseline to week 76 on the NDX Cognitive-Functional Scale (NDX-CFS) between the this compound and placebo groups.
Q2: Were there any encouraging signals in the secondary endpoints or subgroup analyses?
While the primary endpoint was not met, a post-hoc analysis of a subgroup of patients with a specific genetic biomarker (KAND-G72) suggested a potential trend towards slower decline. However, this was not statistically significant after adjusting for multiple comparisons and should be interpreted with caution. Key biomarker data showed target engagement but no significant downstream effects.
Q3: How can we be sure that this compound was active in patients?
Pharmacokinetic data indicated that this compound achieved target plasma concentrations predicted to be efficacious based on preclinical models. Furthermore, a cerebrospinal fluid (CSF) biomarker, phosphorylated KAND (p-KAND), showed a statistically significant, dose-dependent reduction in the treatment arms, confirming target engagement in the central nervous system.
Q4: What are the leading hypotheses for the failure of this compound in the Phase III trial?
Several hypotheses are being investigated:
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Insufficient pathway modulation: While target engagement was confirmed, the degree of KAND pathway inhibition may not have been sufficient to produce a clinical benefit.
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Incorrect patient population: The trial may have enrolled patients at a disease stage where KAND pathway inhibition is no longer effective.
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Redundancy in the signaling pathway: Other compensatory pathways may have negated the effect of KAND inhibition.
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Flawed preclinical models: The animal models used to predict efficacy may not have accurately represented the human disease pathology of NDX.
Troubleshooting Experimental Data
Issue: My in vitro experiments show a strong effect of this compound, but this was not observed in the clinical trial.
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Check drug concentrations: Ensure that the concentrations of this compound used in your in vitro models are comparable to the unbound drug concentrations observed in human plasma and CSF during the clinical trial.
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Evaluate model relevance: Critically assess whether your in vitro model (e.g., cell line, primary culture) accurately reflects the complexity of NDX in humans. Consider using more advanced models, such as patient-derived iPSC neurons or organoids.
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Consider off-target effects: At higher concentrations used in vitro, off-target effects could be responsible for the observed phenotype. A comprehensive kinase panel screening at a range of concentrations is recommended.
Issue: I am trying to replicate the biomarker assay for p-KAND and am not seeing a signal.
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Refer to the detailed protocol: A detailed protocol for the p-KAND ELISA is provided below. Pay close attention to sample handling and processing, as p-KAND is a labile phosphoprotein.
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Antibody validation: Ensure that the antibodies you are using are specific for p-KAND and have been validated for the assay format.
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Sample quality: CSF samples must be collected, processed, and stored under stringent conditions to prevent protein degradation and dephosphorylation.
Quantitative Data Summary
Table 1: Summary of Primary and Key Secondary Endpoints from Study REN-NDX-003
| Endpoint | This compound (n=450) | Placebo (n=450) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Mean Change in NDX-CFS from Baseline | 3.2 | 2.9 | 0.3 (-0.5, 1.1) | 0.45 |
| Secondary Endpoints | ||||
| Mean Change in CSF p-KAND (ng/mL) | -15.8 | -1.2 | -14.6 (-16.1, -13.1) | <0.001 |
| Mean Change in CSF Neurofilament Light (pg/mL) | 12.4 | 11.8 | 0.6 (-2.5, 3.7) | 0.71 |
Experimental Protocols
Protocol 1: KAND Kinase Activity Assay (In Vitro)
This protocol describes a radiometric filter-binding assay to measure the kinase activity of recombinant human KAND.
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Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
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Prepare Substrate Solution: Dissolve the KAND-specific peptide substrate in the Kinase Reaction Buffer to a final concentration of 20 µM.
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Serial Dilution of this compound: Prepare a 10-point serial dilution of this compound in DMSO, followed by a 1:100 dilution in Kinase Reaction Buffer.
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Kinase Reaction:
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Add 5 µL of diluted this compound or DMSO (vehicle control) to a 96-well plate.
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Add 10 µL of the Substrate Solution.
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Add 10 µL of recombinant KAND enzyme (5 ng/µL) in Kinase Reaction Buffer.
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To initiate the reaction, add 25 µL of ATP solution (containing [γ-³³P]ATP) to a final concentration of 10 µM.
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Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Stopping the Reaction: Terminate the reaction by adding 50 µL of 3% phosphoric acid.
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Filter Binding: Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate three times with 0.75% phosphoric acid.
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Scintillation Counting: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
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Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by non-linear regression.
Protocol 2: ELISA for p-KAND in Human CSF
This protocol details a sandwich ELISA for the quantification of phosphorylated KAND (p-KAND) in human cerebrospinal fluid (CSF).
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Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for total KAND overnight at 4°C.
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Washing and Blocking: Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20). Block the plate with Blocking Buffer (PBS with 1% BSA) for 2 hours at room temperature.
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Sample and Standard Incubation:
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Prepare a standard curve using recombinant p-KAND.
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Add 100 µL of standards and CSF samples to the wells.
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Incubate for 2 hours at room temperature with shaking.
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Washing: Wash the plate three times with Wash Buffer.
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Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for the phosphorylated form of KAND. Incubate for 1 hour at room temperature.
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Washing: Wash the plate three times with Wash Buffer.
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Streptavidin-HRP Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.
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Washing: Wash the plate five times with Wash Buffer.
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Substrate Development: Add 100 µL of TMB substrate and incubate until a blue color develops. Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
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Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate the concentration of p-KAND in the samples by interpolating from the standard curve.
Visualizations
Technical Support for Future Research on ReN 1869 and Novel Histamine H1 Antagonists for Analgesia
Disclaimer: Publicly available information does not indicate that ReN 1869 entered late-stage clinical trials that subsequently failed. Drug development programs can be discontinued for various strategic, financial, or preclinical reasons. This technical support center is designed to guide researchers, scientists, and drug development professionals on future research directions for this compound and similar compounds, based on existing preclinical and Phase I data, and to address potential challenges in this area of research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a selective histamine H1 receptor antagonist.[1][2] Its analgesic properties are believed to stem from its ability to block H1 receptors within the central nervous system, thereby inhibiting pain transmission.[1] The compound is thought to work by counteracting the effects of histamine released from activated mast cells and by directly inhibiting pain signaling in the dorsal spinal cord.[1]
Q2: In which preclinical pain models did this compound show the most promise? A2: this compound demonstrated efficacy primarily in models of neurogenic pain and inflammation.[1] It produced antinociceptive effects in chemical-based pain models, including the formalin, capsaicin, and phenyl quinone writhing tests. However, it was not found to be effective in thermal pain models, such as the hot plate and tail flick tests.
Q3: What is known about the safety and pharmacokinetics of this compound in humans? A3: A Phase I clinical trial involving single oral doses in 56 healthy subjects indicated that this compound was well-tolerated at doses up to 95 mg. The most frequently reported adverse events were mild and not proportional to the dose, including dizziness, fatigue, and somnolence. No serious adverse events or clinically significant changes in vital signs, ECG, or laboratory parameters were observed.
Q4: What is the scientific rationale for investigating a centrally-acting H1 antagonist for neuropathic pain? A4: Histamine plays a role in sensitizing nociceptive pathways. By blocking H1 receptors in the central nervous system, a compound like this compound could potentially reduce the hyperexcitability of neurons that contribute to chronic pain states. Preclinical evidence supports this, showing that this compound can reduce neuronal responses to noxious stimuli in models of tissue and nerve injury.
Q5: What are the primary obstacles in translating preclinical findings for H1 antagonists into successful clinical pain therapies? A5: A major challenge is managing the potential for sedation, as histamine H1 receptors are crucial for maintaining wakefulness. While single doses of this compound were well-tolerated, chronic dosing, which is necessary for managing persistent pain, may lead to more significant sedative effects. Additionally, the diverse nature of neuropathic pain in humans presents a hurdle, as it involves multiple mechanisms that may not all be addressed by an H1 antagonist. This makes patient selection for clinical trials a critical factor.
Troubleshooting Guides
Scenario 1: Difficulty in replicating the antinociceptive effects of this compound in an animal model of neuropathic pain.
| Possible Cause | Troubleshooting Suggestion |
| Inappropriate Pain Model | This compound's efficacy is model-dependent, showing effects in chemical and neurogenic inflammation models but not thermal pain models. Confirm that your chosen model aligns with the compound's known mechanism of action. |
| Suboptimal Dosing | The effective dose range in rodents was established at 0.01-10 mg/kg. Ensure your dosing falls within this range and consider conducting a dose-response study to identify the optimal dose for your specific model and species. |
| Timing of Administration | The timing of drug administration in relation to the pain stimulus and assessment is crucial. For acute models, administer the compound before the stimulus. For chronic models, a consistent, long-term dosing schedule may be required. |
Scenario 2: High incidence of sedation in animal studies, interfering with the assessment of analgesia.
| Possible Cause | Troubleshooting Suggestion |
| Dose is in the sedative range | Higher doses may produce stronger analgesia but also more sedation. Perform a careful dose-response study to find a therapeutic window that separates these effects. |
| Behavioral assay sensitivity | Certain pain assessment methods are more susceptible to motor impairment. Employ assays that are less dependent on motor coordination, such as the von Frey test for mechanical sensitivity. |
| Cumulative sedative effects | If repeated testing occurs, residual sedation may accumulate. Ensure a sufficient washout period between drug administration and behavioral testing. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Rodent Models
| Pain Model | Species | Effective Dose Range (mg/kg) | Outcome | Reference |
| Formalin Test | Rodents | 0.01 - 10 | Antinociceptive | |
| Capsaicin-Induced Nociception | Rodents | 0.01 - 10 | Antinociceptive | |
| Phenyl Quinone Writhing | Rodents | 0.01 - 10 | Antinociceptive | |
| Hot Plate Test | Rodents | Not specified | Ineffective | |
| Tail Flick Test | Rodents | Not specified | Ineffective |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Oral Dose)
| Dose Range (mg) | Half-life (t½) (hours) | Oral Clearance (L/h) | Key Observation | Reference |
| 3.5 - 95 | ~4.7 | ~11.7 | Dose-proportional increase in Cmax and AUC, consistent with first-order pharmacokinetics. |
Experimental Protocols
Protocol 1: Formalin-Induced Nociception Assay in Rats
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Animal Subjects: Male Sprague-Dawley rats weighing 200-250g.
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Acclimatization: Allow animals to acclimate to the testing environment for a minimum of 30 minutes prior to the experiment.
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Drug Administration: Administer this compound or a vehicle control orally 60 minutes before the formalin injection.
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Induction of Nociception: Inject 50 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
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Behavioral Observation: Place the animal in a transparent observation chamber immediately after injection. Record the cumulative time spent licking, biting, or flinching the injected paw in 5-minute intervals over a 60-minute period.
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Data Analysis: Calculate the total duration of nociceptive behaviors for the early phase (0-10 minutes) and the late phase (10-60 minutes). Compare the effects of this compound with the vehicle control using appropriate statistical methods (e.g., ANOVA with a post-hoc test).
Visualizations
Caption: Proposed signaling pathway of this compound in neuronal pain transmission.
Caption: A potential experimental workflow for the development of a novel H1 antagonist for pain.
Caption: Plausible reasons for the discontinuation of a drug development program like this compound.
References
Validation & Comparative
A Comparative Analysis of ReN 1869 and Other H1 Antagonists in the Management of Allodynia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, centrally-acting histamine H1 antagonist, ReN 1869, with other prominent H1 antagonists for the treatment of allodynia, a condition characterized by pain resulting from a normally non-painful stimulus. This document synthesizes preclinical data, focusing on quantitative efficacy, mechanisms of action, and detailed experimental protocols to inform future research and development in neuropathic pain therapeutics.
Introduction to H1 Antagonists and Allodynia
Histamine, a key mediator in allergic reactions, also plays a significant role in pain signaling, particularly in chronic and neuropathic pain states.[1] Histamine H1 receptors are expressed in the central and peripheral nervous systems and their activation can lead to neuronal sensitization.[2] Consequently, H1 receptor antagonists are being investigated for their potential analgesic properties. Allodynia is a debilitating symptom of neuropathic pain, and effective therapeutic strategies are urgently needed. This guide focuses on comparing the efficacy of this compound, a novel H1 antagonist with high CNS penetrance, against other first and second-generation H1 antagonists in preclinical models of allodynia.[3]
Comparative Efficacy in Preclinical Models
The efficacy of H1 antagonists in preclinical models of allodynia is typically assessed by measuring the mechanical withdrawal threshold using von Frey filaments. A higher threshold indicates a greater analgesic effect. The following table summarizes the available quantitative data for this compound and other selected H1 antagonists.
| Compound | Class/Generation | Animal Model | Allodynia Induction | Administration Route | Dose Range | Key Efficacy Findings |
| This compound | Novel Tricyclic Antihistamine | Rat | Carrageenan-induced inflammation / Spinal Nerve Ligation (SNL) | Systemic (unspecified) | 0.1 - 4 mg/kg | Significantly inhibited mechanical punctate stimuli (von Frey 9 g) after tissue and nerve injury.[4] |
| Mepyramine | First-Generation | Rat | Carrageenan-induced inflammation / Spinal Nerve Ligation (SNL) | Systemic (unspecified) | 1 - 20 mg/kg | Produced strong inhibitions of von Frey-evoked responses, similar to this compound.[4] |
| Chlorpheniramine | First-Generation | Rat | Tibial Nerve Transection (TNT) | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Significantly attenuated cold allodynia and, at 15 mg/kg, remarkably decreased mechanical allodynia. |
| Fexofenadine | Second-Generation | Rat | Tibial Nerve Transection (TNT) | Oral (p.o.) | 10 and 30 mg/kg | Significantly attenuated mechanical allodynia. |
| Cetirizine | Second-Generation | Rat | Formalin-induced pain | Local administration | Unspecified | Showed a minor reduction in paw elevation (23.9% in phase I, 19.9% in phase II) compared to first-generation antagonists. |
Mechanism of Action and Signaling Pathways
Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation. H1 antagonists act as inverse agonists, binding to the inactive state of the H1 receptor and preventing this signaling cascade.
The central activity of this compound is believed to be crucial for its anti-allodynic effects, as it readily crosses the blood-brain barrier to inhibit H1 receptors in the spinal cord and other CNS regions involved in pain processing. In contrast, second-generation antagonists like fexofenadine are typically peripherally restricted, suggesting their anti-allodynic effects may be mediated through peripheral mechanisms.
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of anti-allodynic agents. The following section details a typical experimental protocol for assessing mechanical allodynia in a rat model of neuropathic pain.
Animal Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
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Animals: Adult male Sprague-Dawley rats (200-250g) are used.
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Anesthesia: Animals are anesthetized with isoflurane.
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Surgery: A surgical incision is made at the L5-L6 level to expose the spinal nerves. The L5 and L6 spinal nerves are then tightly ligated.
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Post-operative Care: Animals are monitored during recovery and receive appropriate post-operative analgesia for a limited duration that does not interfere with the study's endpoints. Allodynia typically develops within 7-14 days.
Assessment of Mechanical Allodynia (von Frey Test)
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Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimatize for at least 30 minutes before testing.
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Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
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Response: A positive response is recorded as a brisk withdrawal or licking of the paw.
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Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method. This is the filament force (in grams) that elicits a withdrawal response in 50% of applications.
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Drug Administration: The test compound (e.g., this compound) or vehicle is administered (e.g., i.p. or p.o.) and the paw withdrawal threshold is measured at various time points post-administration.
Discussion and Future Directions
The available preclinical data suggests that the novel H1 antagonist this compound holds significant promise as a therapeutic for allodynia, with efficacy comparable to the first-generation antagonist mepyramine in neuropathic pain models. Its ability to penetrate the CNS appears to be a key advantage.
Comparatively, first-generation antagonists like chlorpheniramine also demonstrate central anti-allodynic effects. Second-generation antagonists such as fexofenadine, while effective against mechanical allodynia, are less likely to have centrally mediated effects due to their poor blood-brain barrier penetration. This suggests that both central and peripheral H1 receptor antagonism can contribute to the alleviation of allodynia, and the choice of antagonist may depend on the desired therapeutic profile and side-effect considerations (e.g., sedation with centrally-acting agents).
Future research should focus on head-to-head comparison studies of this compound with a broader range of H1 antagonists in standardized models of allodynia. Dose-response relationships and pharmacokinetic/pharmacodynamic modeling will be essential to fully characterize its therapeutic potential. Furthermore, exploring the efficacy of this compound in other models of neuropathic pain and investigating its potential for combination therapy would be valuable next steps in its development as a novel analgesic.
References
A Head-to-Head Analysis of ReN 1869 and Gabapentin in Preclinical Pain Models
For Immediate Release
In the landscape of advancing pain therapeutics, two compounds, ReN 1869 and gabapentin, have demonstrated notable efficacy in preclinical pain models. This guide provides a comprehensive comparison of their performance, drawing on available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this analysis synthesizes data from studies with similar experimental designs to offer an objective overview of their mechanisms of action and analgesic potential.
Mechanisms of Action: A Tale of Two Targets
This compound exerts its analgesic effects primarily as a selective antagonist of the histamine H1 receptor . Its activity is prominent in models of chemical-induced pain and neurogenic inflammation, suggesting a central mechanism of action. By blocking H1 receptors, this compound is thought to interfere with pain transmission in the dorsal horn of the spinal cord.
Gabapentin , a structural analog of the neurotransmitter GABA, does not act on GABA receptors. Instead, its primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels . This interaction is crucial for its analgesic effect, as it leads to a reduction in the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic terminals. This modulation of neurotransmitter release is believed to underpin its efficacy in neuropathic and inflammatory pain states.
Comparative Efficacy in Validated Pain Models
To provide a quantitative comparison, data from several key preclinical pain models are summarized below. It is important to note that these results are compiled from separate studies and while efforts have been made to align experimental parameters, variations may exist.
| Pain Model | This compound (Dose Range) | Gabapentin (Dose Range) | Key Findings |
| Formalin Test (Mice) | 0.01 - 10 mg/kg (p.o.) | 10 - 200 mg/kg (i.p. or p.o.) | Both compounds have shown efficacy in reducing the licking and biting behavior associated with the inflammatory phase (Phase 2) of the formalin test. |
| Capsaicin Test (Mice) | 0.01 - 10 mg/kg (p.o.) | Effective doses reported in various studies | Both agents demonstrate the ability to reduce nociceptive behaviors, such as paw licking, induced by the injection of capsaicin. |
| Phenyl Quinone Writhing Test (Mice) | 0.01 - 10 mg/kg (p.o.) | Effective doses reported in various studies | Both this compound and gabapentin have been shown to decrease the number of abdominal writhes, indicative of visceral pain. |
Detailed Experimental Protocols
For clarity and reproducibility, the methodologies for the key experiments cited are detailed below.
Formalin-Induced Paw Licking Test in Mice
This model assesses tonic, persistent pain. A dilute solution of formalin (typically 2.5% or 5%) is injected into the plantar surface of the mouse's hind paw. The subsequent pain-related behaviors, primarily the duration of paw licking and biting, are observed and quantified over two distinct phases. The early phase (Phase 1, 0-5 minutes post-injection) represents acute nociceptive pain, while the late phase (Phase 2, approximately 15-40 minutes post-injection) reflects inflammatory pain and central sensitization. Test compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the formalin injection.
Capsaicin-Induced Paw Licking Test in Mice
This test evaluates nociception mediated by the activation of TRPV1 receptors. A solution of capsaicin is injected into the plantar surface of the mouse's hind paw. The primary endpoint is the cumulative time the animal spends licking the injected paw over a defined observation period, usually 5-15 minutes immediately following the injection. This model is particularly useful for studying mechanisms of acute nociceptive pain and peripheral sensitization.
Phenylquinone-Induced Writhing Test in Mice
This model is used to assess visceral pain. An intraperitoneal injection of phenyl-p-benzoquinone (phenylquinone) is administered to the mouse. This induces a characteristic writhing or stretching behavior, which is a response to the chemical irritation of the peritoneum. The number of writhes is counted over a specified time period (e.g., 20-30 minutes) following the injection. A reduction in the number of writhes by a test compound is indicative of analgesic activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Figure 1. Mechanism of Action of Gabapentin.
Figure 2. Mechanism of Action of this compound.
Figure 3. General Experimental Workflow for Pain Models.
Conclusion
ReN 1869 vs. Standard of Care for Neurogenic Inflammation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel histamine H₁ receptor antagonist, ReN 1869, with current standard of care treatments for neurogenic inflammation. The information is based on available preclinical and clinical experimental data. A notable limitation in the current body of research is the absence of direct head-to-head comparative studies between this compound and standard of care agents such as corticosteroids, NSAIDs, and substance P antagonists in identical experimental models of neurogenic inflammation. This guide, therefore, presents the available evidence for each compound to facilitate an informed understanding of their respective profiles.
Executive Summary
This compound is a selective histamine H₁ receptor antagonist that has demonstrated efficacy in preclinical and early clinical models of neurogenic pain and inflammation.[1] Its primary mechanism of action is believed to be the blockade of histamine effects released from mast cells, a key event in the inflammatory cascade.[1] Standard of care for neurogenic inflammation is multifaceted and often targets different aspects of the inflammatory pathway, including the action of corticosteroids to broadly suppress inflammation, NSAIDs to inhibit prostaglandin synthesis, and substance P antagonists to block the effects of this key neuropeptide. While this compound shows promise in models where histamine plays a significant role, its comparative efficacy against broader-acting anti-inflammatory agents has not been established in direct comparative trials.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Rodent Models of Neurogenic Inflammation
| Experimental Model | Species | This compound Dose | Route of Administration | Efficacy Outcome | Reference |
| Antidromic Nerve Stimulation-Induced Edema | Rodent | Not specified | Not specified | Effective in reducing edema | [1] |
| Histamine-Evoked Edema | Rodent | Not specified | Not specified | Effective in reducing edema | [1] |
| Carrageenan-Induced Inflammation | Rodent | Not specified | Not specified | Not effective | [1] |
| Chemical Nociception (formalin, capsaicin, phenyl quinone writhing) | Rodents | 0.01-10 mg/kg | Oral | Antinociceptive effect | |
| Carrageenan and Spinal Nerve Ligation (SNL) Induced Mechanical Allodynia | Rat | 0.1-4 mg/kg | Systemic | Significantly inhibited neuronal responses to mechanical stimuli |
Table 2: Comparison of this compound with Mepyramine in a Rodent Model of Inflammatory Pain
| Compound | Dose | Route of Administration | Efficacy Outcome (inhibition of von Frey-evoked responses) | Reference |
| This compound | 0.1-4 mg/kg | Systemic | Robust inhibition | |
| Mepyramine | 1-20 mg/kg | Systemic | Strong inhibition |
Table 3: Overview of Standard of Care Agents in Inflammatory and Neurogenic Inflammation Models
| Drug Class | Example Drug | Mechanism of Action | Relevant Preclinical/Clinical Findings | Reference |
| Corticosteroids | Dexamethasone | Broad anti-inflammatory effects, inhibits classical inflammation | Effective in reducing peritumoral brain edema by inhibiting classical, but not neurogenic, inflammation. | |
| NSAIDs | Indomethacin | Inhibition of cyclooxygenase (COX) enzymes | Effective in reducing carrageenan-induced edema. Effects on neuroinflammation can be complex, with some studies showing augmentation of certain inflammatory markers. | |
| Substance P Antagonists | Aprepitant | Blocks the NK1 receptor for substance P | Can attenuate inflammatory pain and reduce inflammatory cell infiltration in preclinical models. | |
| First-Generation Antihistamines | Mepyramine | Histamine H₁ receptor antagonist | Produces strong inhibition of mechanical allodynia in a rat model of inflammatory pain. |
Signaling Pathways and Experimental Workflows
Neurogenic Inflammation Signaling Pathway
Neurogenic inflammation is initiated by the activation of sensory neurons, leading to the release of neuropeptides like Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP). These neuropeptides act on blood vessels to cause vasodilation and plasma extravasation. They also trigger mast cells to degranulate, releasing histamine and other inflammatory mediators, which further sensitize sensory neurons and amplify the inflammatory response. This compound is thought to interrupt this cycle by blocking the action of histamine on its H₁ receptor.
Caption: Simplified signaling pathway of neurogenic inflammation and points of intervention.
Experimental Workflow: Histamine-Induced Paw Edema in Rats
This in vivo model is used to assess the anti-inflammatory effects of compounds against histamine-mediated edema.
Caption: Workflow for the histamine-induced rat paw edema model.
Experimental Protocols
Histamine-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (weight range typically 150-250g).
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are treated with this compound, a standard of care drug, or vehicle control via the desired route of administration (e.g., oral gavage, intraperitoneal injection).
-
After a specified pretreatment time, a subplantar injection of histamine (e.g., 100 µl of a 0.1% solution) is administered into the right hind paw.
-
Paw volume is measured at various time points post-histamine injection (e.g., 30, 60, 120, and 180 minutes).
-
-
Endpoint: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Antidromic Nerve Stimulation-Induced Plasma Extravasation in Rats
-
Animals: Anesthetized rats.
-
Procedure:
-
The saphenous nerve is exposed and sectioned.
-
The distal end of the nerve is stimulated electrically (e.g., 10V, 5Hz, 1ms duration for 5 minutes).
-
Evans blue dye (an indicator of plasma extravasation) is injected intravenously prior to stimulation.
-
After a circulation period, the skin is perfused, and the area of dye extravasation is quantified.
-
-
Endpoint: The amount of extracted Evans blue dye from the skin is measured spectrophotometrically to quantify plasma extravasation. This compound or a comparator would be administered prior to nerve stimulation.
Capsaicin-Induced Flare and Hyperalgesia in Humans (Phase I Clinical Trial Model)
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A baseline assessment of skin blood flow (flare) and pain perception (hyperalgesia) is conducted.
-
Subjects are treated with this compound or placebo in a double-blind, crossover design.
-
Capsaicin is injected intradermally into the forearm to induce neurogenic inflammation.
-
The area of flare is measured using techniques like laser Doppler imaging, and the area and intensity of mechanical and heat hyperalgesia are assessed using von Frey filaments and thermal stimulators.
-
-
Endpoint: The primary endpoints are the reduction in the area of flare and the reduction in the area and intensity of hyperalgesia in the this compound-treated group compared to placebo.
Conclusion
This compound demonstrates a clear mechanism of action as a histamine H₁ receptor antagonist and has shown efficacy in preclinical and early human models of neurogenic inflammation where histamine is a key mediator. Its effectiveness in non-histamine-driven or broader inflammatory conditions, such as carrageenan-induced inflammation, appears limited.
The standard of care for neurogenic inflammation encompasses a range of drugs with different mechanisms of action. Corticosteroids and NSAIDs have broad anti-inflammatory effects but also come with well-documented side effect profiles. Substance P antagonists are a more targeted approach for neurogenic inflammation but may not address the histamine-mediated component.
References
A Head-to-Head Comparison of ReN 1869 and Other Analgesics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel analgesic compound ReN 1869 against established analgesics, including the opioid agonist morphine and the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms of action, efficacy in preclinical models, and experimental methodologies.
Executive Summary
This compound is a novel, selective histamine H1 receptor antagonist that has demonstrated significant antinociceptive properties in preclinical models of chemical and neuropathic pain.[1][2] Unlike traditional analgesics, its primary mechanism of action is centered on the antagonism of histamine H1 receptors in the central nervous system.[1][3] This guide will explore the available data on this compound and compare its pharmacological profile to that of morphine, a potent opioid analgesic, and ibuprofen, a widely used NSAID. While direct head-to-head comparative studies with quantitative efficacy data are limited in the publicly available literature, this guide synthesizes the existing evidence to provide a valuable resource for the scientific community.
Mechanisms of Action
The analgesic effects of this compound, morphine, and ibuprofen are mediated by distinct signaling pathways.
-
This compound: Acts as a selective antagonist of the histamine H1 receptor. In pathological pain states, histamine can act as a pro-nociceptive mediator. By blocking the H1 receptor, this compound is thought to inhibit pain transmission in the dorsal spinal cord.[1] Its efficacy in models of neurogenic inflammation further supports this mechanism.
-
Morphine: The archetypal opioid analgesic, morphine exerts its effects primarily through the activation of mu-opioid receptors (MOR) located in the central and peripheral nervous systems. MOR activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of nociceptive signals.
-
Ibuprofen (NSAID): Ibuprofen's analgesic and anti-inflammatory effects are achieved through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Signaling Pathway Diagrams
Caption: Signaling pathways of this compound, Morphine, and Ibuprofen.
Preclinical Efficacy Data
The following tables summarize the available preclinical efficacy data for this compound, morphine, and ibuprofen in various rodent models of pain. It is critical to note that these data are compiled from different studies and are not the result of direct head-to-head comparisons. Therefore, direct quantitative comparisons between the tables should be made with caution.
Table 1: Efficacy of this compound in Rodent Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Formalin Test | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive effect | |
| Capsaicin-induced pain | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive effect | |
| Phenylquinone writhing | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive effect | |
| Carrageenan-induced inflammation | Rats | Systemic | 0.1-4 mg/kg | Attenuated neuronal responses to noxious heat | |
| Spinal Nerve Ligation (SNL) | Rats | Systemic | 0.1-4 mg/kg | Selectively inhibited mechanical allodynia | |
| Hot plate test | Rodents | Oral | 0.01-10 mg/kg | No effect | |
| Tail flick test | Rodents | Oral | 0.01-10 mg/kg | No effect |
Table 2: Efficacy of Morphine in Rodent Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Formalin Test | Mouse | Intraperitoneal, Intracerebroventricular | - | Inhibition of early and late phases | |
| Hot plate test | Rat | Subcutaneous | 3.0-6.0 mg/kg | Dose-dependent increase in latency | |
| Tail flick test | Rat | - | - | Increase in latency | |
| Inflammatory Pain (CFA) | Rat | Subcutaneous | 3.0 mg/kg | Reversal of hyperalgesia |
Table 3: Efficacy of Ibuprofen in Rodent Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Inflammatory Pain (CFA) | Rat | Intraperitoneal | 1.0-32 mg/kg | Reduction in mechanical allodynia | |
| Writhing Test | Mouse | - | - | Antinociceptive effect |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for two key behavioral assays used to assess the efficacy of analgesics.
Formalin Test
The formalin test is a model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.
Caption: General workflow for the rodent formalin test.
Protocol:
-
Acclimatization: Rodents are placed in an observation chamber for a period of 30-60 minutes to allow for acclimatization to the testing environment.
-
Drug Administration: The test compound (e.g., this compound, morphine, ibuprofen) or vehicle is administered at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: The animal's behavior is observed for a period of up to 60 minutes. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are quantified. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociception due to direct chemical stimulation of nociceptors.
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Phase 2 (15-60 minutes): Represents persistent pain resulting from central sensitization and inflammation.
-
-
Data Analysis: The duration or frequency of nociceptive behaviors in each phase is recorded and compared between drug-treated and vehicle-treated groups.
Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical sensitivity, particularly mechanical allodynia, which is a key feature of neuropathic pain.
Caption: General workflow for the von Frey test.
Protocol:
-
Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for 30-60 minutes.
-
Drug Administration: The test compound or vehicle is administered.
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Stimulation: Calibrated von Frey filaments of varying stiffness are applied to the plantar surface of the hind paw. The filaments are applied in ascending or descending order of force.
-
Observation: The response to each filament application is observed. A positive response is typically defined as a brisk withdrawal or licking of the paw.
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Data Analysis: The 50% paw withdrawal threshold is calculated using a statistical method, such as the up-down method of Dixon. This threshold represents the force at which the animal has a 50% probability of withdrawing its paw.
Discussion and Future Directions
This compound presents a novel analgesic mechanism with potential for treating specific pain states, particularly those with a neuro-inflammatory component. Its efficacy in models of chemical and neuropathic pain, coupled with a lack of effect in acute thermal pain models, suggests a distinct pharmacological profile compared to opioids and NSAIDs. The observation that this compound can amplify the analgesic effect of morphine suggests potential for combination therapies that could lead to opioid-sparing effects.
A significant gap in the current understanding of this compound is the lack of direct, head-to-head comparative efficacy studies against standard-of-care analgesics. Future research should focus on conducting such studies using standardized and validated pain models. This will be crucial for accurately determining the relative potency and efficacy of this compound and for identifying the most promising clinical indications for its development. Furthermore, a more detailed elucidation of the downstream signaling pathways modulated by H1 receptor antagonism in nociceptive neurons will provide a more complete picture of its mechanism of action.
Conclusion
This compound is a promising analgesic candidate with a unique mechanism of action. The preclinical data suggest its potential utility in the treatment of persistent pain states, particularly those involving mechanical allodynia. While direct comparative data with other analgesics are needed, this guide provides a foundational overview for researchers interested in this novel compound. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for designing and interpreting future studies in the field of pain research.
References
- 1. This compound, a novel tricyclic antihistamine, is active against neurogenic pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ReN-1869 [(R)-1-(3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-propyl)-3-piperidine carboxylic acid], a novel histamine H1 receptor antagonist, produces potent and selective antinociceptive effects on dorsal horn neurons after inflammation and neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the new H1-antagonist ReN1869 on capsaicin-induced hyperalgesia in human skin/Human phase-I trial using somatosensory evoked potentials induced by a CO2 laser - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antinociceptive Effects of ReN 1869: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antinociceptive performance of ReN 1869 against other alternatives, supported by available experimental data. This compound, a novel selective histamine H1 receptor antagonist, has demonstrated notable efficacy in models of chemical-induced nociception, distinguishing it from classical analgesics.
Executive Summary
This compound exhibits potent antinociceptive effects in rodent models of chemical-induced pain, such as the formalin, capsaicin, and phenyl quinone writhing tests, with an effective dose range of 0.01-10 mg/kg.[1] Unlike opioid analgesics like morphine, this compound is ineffective in thermal pain models (hot plate and tail-flick tests), suggesting a distinct mechanism of action.[1] Its efficacy is comparable to other histamine H1 receptor antagonists, such as mepyramine, particularly in neuropathic pain models. This guide will delve into the quantitative data available for this compound and its comparators, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways and workflows.
Comparative Antinociceptive Efficacy
The following tables summarize the available quantitative data on the antinociceptive effects of this compound and comparator compounds in various rodent models.
Table 1: Antinociceptive Effects in the Formalin Test (Rodents)
| Compound | Species | Dose Range | Effect | ED₅₀ (mg/kg) |
| This compound | Rodents | 0.01 - 10 mg/kg | Antinociceptive in chemical nociception | Not explicitly reported |
| Mepyramine | Rat | 20 - 80 µg (i.c.v.) | Decreased late phase pain | Not available |
| Morphine | Mouse | - | Inhibition of 1st phase | 2.45 |
| Morphine | Mouse | - | Inhibition of 2nd phase | 3.52 |
| Morphine | Rat | 1 - 6 mg/kg | Attenuated nociceptive behaviors | Not available |
Table 2: Antinociceptive Effects in the Phenyl Quinone Writhing Test (Mouse)
| Compound | Species | Dose Range | Effect | ED₅₀ (mg/kg) |
| This compound | Rodents | 0.01 - 10 mg/kg | Antinociceptive | Not explicitly reported |
| Morphine | Mouse | 0.01 - 0.3 mg/kg | Dose-dependent antinociceptive activity | 0.124 ± 0.018 |
Table 3: Antinociceptive Effects in the Capsaicin Test
| Compound | Species | Dose Range | Effect |
| This compound | Rodents | 0.01 - 10 mg/kg | Antinociceptive |
| This compound | Human | 25 mg & 50 mg (oral) | Dose-dependent reduction of capsaicin-induced hyperalgesia |
Experimental Protocols
Formalin Test in Rodents
The formalin test is a widely used model of tonic chemical nociception that assesses the response to a subcutaneous injection of dilute formalin into the paw.
Procedure:
-
Acclimation: Rodents (mice or rats) are individually placed in observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: Test compounds (e.g., this compound, morphine, vehicle) are administered via the intended route (e.g., intraperitoneally, orally) at predetermined times before formalin injection.
-
Formalin Injection: A small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after injection, the animal's behavior is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time spent licking, biting, or flinching the injected paw is quantified.
-
Data Analysis: The observation period is typically divided into two phases: the early phase (0-5 minutes), representing direct nociceptor activation, and the late phase (15-30 minutes), reflecting inflammatory pain and central sensitization. The total time spent in nociceptive behaviors in each phase is calculated and compared between treatment groups.
Formalin Test Experimental Workflow.
Phenyl Quinone Writhing Test in Mice
This test is a model of visceral chemical pain induced by the intraperitoneal injection of phenyl quinone.
Procedure:
-
Acclimation: Mice are allowed to acclimate to the testing environment.
-
Drug Administration: The test compound or vehicle is administered prior to the phenyl quinone injection.
-
Phenyl Quinone Injection: A solution of phenyl quinone is injected intraperitoneally.
-
Observation: Following the injection, the mice are observed for a defined period (e.g., 20-30 minutes). The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted.
-
Data Analysis: The total number of writhes is compared between the different treatment groups. A reduction in the number of writhes indicates an antinociceptive effect.
Phenyl Quinone Writhing Test Workflow.
Capsaicin-Induced Nociception Test
This model assesses nociception triggered by the activation of TRPV1 receptors by capsaicin.
Procedure:
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration: The test compound or vehicle is administered.
-
Capsaicin Injection: A solution of capsaicin is injected subcutaneously into the paw or other designated body part.
-
Observation: The time spent licking, biting, or flinching the injected area is recorded for a specific duration.
-
Data Analysis: The total duration of nociceptive behaviors is compared across treatment groups.
Mechanism of Action: Histamine H1 Receptor Antagonism
This compound exerts its antinociceptive effects primarily through the blockade of histamine H1 receptors.[1] Histamine, a key mediator in inflammatory and neurogenic pain pathways, is released from mast cells and other immune cells upon tissue injury or irritation. It then acts on H1 receptors located on sensory neurons, leading to their depolarization and the transmission of pain signals to the central nervous system. By antagonizing these receptors, this compound is thought to inhibit this peripheral sensitization and subsequent central pain processing.
Proposed Signaling Pathway for this compound's Antinociceptive Action.
Conclusion
This compound demonstrates a clear and potent antinociceptive effect in rodent models of chemical-induced pain. Its distinct pharmacological profile, characterized by efficacy in chemical but not thermal nociception, suggests a mechanism centered on the antagonism of histamine H1 receptors. While direct head-to-head studies with comprehensive dose-response data are limited, the available evidence positions this compound as a promising candidate for the treatment of pain states with a significant neurogenic or inflammatory component. Further research to establish precise ED₅₀ values in standardized models and to explore its efficacy in a broader range of species is warranted to fully elucidate its therapeutic potential.
References
ReN 1869: A Novel Approach to Pain Unresponsive to Standard Therapies
A new generation of pain relief may be on the horizon for patients who have found little success with conventional treatments. ReN 1869, a selective histamine H1 receptor antagonist, demonstrates a unique mechanism of action that shows promise in preclinical models of pain, particularly those resistant to traditional analgesics like opioids and gabapentinoids. This guide provides a comprehensive overview of the efficacy and mechanism of this compound, presenting available data in comparison to established pain therapies for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting a Key Mediator of Neurogenic Inflammation
This compound exerts its analgesic effects by blocking the histamine H1 receptor, a key player in the transmission of pain signals and the process of neurogenic inflammation.[1] Unlike traditional analgesics that target opioid receptors or voltage-gated ion channels, this compound intervenes in the inflammatory cascade initiated by nerve injury or inflammation.
Histamine, released from mast cells and other immune cells following tissue damage, binds to H1 receptors on sensory neurons. This binding initiates a signaling cascade that sensitizes the neuron, lowering its threshold for activation and contributing to the phenomena of hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain in response to a normally non-painful stimulus). By blocking this interaction, this compound effectively dampens the pain signal at its source.
Efficacy in Preclinical Pain Models
Studies have demonstrated the antinociceptive properties of this compound in various rodent models of chemical and neuropathic pain.[1] Notably, the compound is effective in models of neurogenic inflammation but not in models of carrageenan-induced inflammation, highlighting its specific mechanism of action.[1]
While direct comparative studies in therapy-resistant models are not yet widely available, a key finding is that this compound amplifies the analgesic action of morphine and, importantly, does not induce tolerance after chronic dosing.[1] This suggests that this compound could be a valuable adjunct to opioid therapy, potentially reducing the required opioid dose and mitigating the development of tolerance.
Table 1: Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Formalin Test | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive | [1] |
| Capsaicin-induced Pain | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive | |
| Phenyl Quinone Writhing | Rodents | Oral | 0.01-10 mg/kg | Antinociceptive | |
| Neurogenic Inflammation | Rodents | Oral | Not Specified | Effective |
Comparison with Other Pain Therapies
A significant challenge in pain management is the development of tolerance to opioids and the often-inadequate efficacy of existing drugs for neuropathic pain, such as gabapentinoids.
Opioids (e.g., Morphine): While potent analgesics, their long-term use is hampered by the development of tolerance, requiring dose escalation and increasing the risk of side effects and dependence. The finding that this compound does not induce tolerance and can enhance morphine's efficacy is a critical differentiator. This suggests a potential for combination therapy that could allow for lower opioid doses and a more sustainable analgesic effect.
Gabapentinoids (e.g., Gabapentin): These are first-line treatments for neuropathic pain, but a significant portion of patients experience limited efficacy or dose-limiting side effects. Gabapentin's mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels. This compound's targeting of the histamine H1 receptor represents a completely different mechanistic approach, suggesting it may be effective in patients who do not respond to gabapentinoids.
Table 2: Qualitative Comparison of this compound with Standard Pain Therapies
| Feature | This compound | Morphine | Gabapentin |
| Primary Mechanism | Histamine H1 Receptor Antagonist | Mu-Opioid Receptor Agonist | α2δ-1 Subunit of Voltage-Gated Calcium Channels |
| Efficacy in Neuropathic Pain | Promising in preclinical models | Variable, often incomplete | First-line, but with significant non-responder rate |
| Development of Tolerance | Not observed in preclinical studies | A major clinical limitation | Not a primary concern |
| Potential for Synergy | Enhances morphine analgesia | N/A | Can be used in combination with other analgesics |
| Primary Side Effects | Dizziness, fatigue, somnolence (in humans) | Constipation, respiratory depression, sedation, dependence | Dizziness, somnolence, peripheral edema |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of standard protocols for two key animal models relevant to the study of this compound.
Carrageenan-Induced Inflammatory Pain
This model is used to assess the efficacy of compounds against inflammatory pain.
Procedure:
-
Animals: Male Sprague-Dawley rats (150-200g) are typically used.
-
Acclimation: Animals are acclimated to the testing environment for at least 60 minutes before the experiment.
-
Baseline Measurement: The volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound or the vehicle is administered orally or via the desired route.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Assessment of Edema: Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Data Analysis: The increase in paw volume is calculated as the percentage difference from the initial volume. The anti-inflammatory effect of the drug is expressed as the percent inhibition of edema.
L5/L6 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
This surgical model is widely used to induce neuropathic pain that mimics sciatica in humans.
References
A Cross-Study Preclinical Comparison of ReN 1869 for Neurogenic Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of ReN 1869, a novel selective histamine H1 receptor antagonist, with other relevant compounds in models of neurogenic pain and inflammation. The information is compiled from publicly available preclinical data to assist researchers in evaluating its potential therapeutic utility.
Executive Summary
This compound is a tricyclic compound that readily crosses the central nervous system and has demonstrated significant antinociceptive and anti-inflammatory properties in various rodent models.[1] Its primary mechanism of action is the blockade of histamine H1 receptors, which is believed to counteract the effects of histamine released from activated mast cells and inhibit pain transmission in the dorsal spinal cord.[1] Preclinical studies show its effectiveness in models of chemical-induced and neurogenic inflammation, but not in models of acute thermal pain.[1] This profile suggests a potential therapeutic role in chronic pain states, particularly those with a neurogenic component. This guide compares the preclinical data of this compound with the first-generation H1 antagonist, mepyramine, as well as standard-of-care drugs for neuropathic pain, including the tricyclic antidepressant amitriptyline, the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, and the anticonvulsant gabapentin.
Data Presentation: Quantitative Comparison of Preclinical Efficacy
The following tables summarize the effective dose ranges and observed efficacy of this compound and comparator compounds in various preclinical models of pain and inflammation. Direct cross-study comparisons should be made with caution due to inherent variations in experimental protocols and methodologies.
Table 1: Efficacy in Chemical Nociception Models
| Compound | Model | Species | Route of Administration | Effective Dose Range | Observed Efficacy | Reference |
| This compound | Formalin Test (Phase II) | Rodents | Oral | 0.01 - 10 mg/kg | Antinociceptive | [1] |
| This compound | Capsaicin-induced pain | Rodents | Oral | 0.01 - 10 mg/kg | Antinociceptive | [1] |
| This compound | Phenylquinone Writhing | Rodents | Oral | 0.01 - 10 mg/kg | Antinociceptive | |
| Mepyramine | Formalin Test (Phase II) | Rats | Intraperitoneal | 10 - 20 mg/kg | Significant decrease in nociceptive response | |
| Duloxetine | Formalin Test | Rodents | Not specified | Not specified | Efficacious | |
| Duloxetine | Capsaicin Model | Rodents | Not specified | Efficacious |
Table 2: Efficacy in Neuropathic & Inflammatory Pain Models
| Compound | Model | Species | Route of Administration | Effective Dose Range | Observed Efficacy | Reference |
| This compound | Carrageenan-induced Inflammation | Rats | Systemic | 0.1 - 4 mg/kg | Significantly attenuated neuronal responses to noxious heat | |
| This compound | Spinal Nerve Ligation (SNL) | Rats | Systemic | 0.1 - 4 mg/kg | Significantly attenuated neuronal responses to noxious heat and mechanical stimuli | |
| Mepyramine | Carrageenan-induced Inflammation | Rats | Systemic | 1 - 20 mg/kg | Strong inhibition of von Frey-evoked responses | |
| Mepyramine | Spinal Nerve Ligation (SNL) | Rats | Systemic | 1 - 20 mg/kg | Strong inhibition of von Frey-evoked responses | |
| Amitriptyline | Chronic Constriction Injury (CCI) | Rat | Intraperitoneal | 10 mg/kg | Effectively alleviated thermal hyperalgesia | |
| Amitriptyline | Spinal Nerve Ligation (SNL) | Rat | Intrathecal/Intraperitoneal | Not specified | Potentiated anti-hyperalgesic effects | |
| Duloxetine | Spinal Nerve Ligation (SNL) | Rat | Not specified | Not specified | Efficacious | |
| Gabapentin | Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | Systemic/Topical | Not specified | Significant improvement in mechanical allodynia and thermal hyperalgesia | |
| Gabapentin | Chronic Constriction Injury (CCI) | Rat | Intraperitoneal | 25 - 100 mg/kg | Dose-dependent reduction in nociceptive behaviors |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Formalin Test
The formalin test is a widely used model of tonic chemical nociception that assesses the response to a persistent inflammatory pain stimulus.
-
Procedure: A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of a rodent's hind paw.
-
Phases of Response: The resulting nociceptive behavior is quantified by observing the animal's licking, biting, and flinching of the injected paw and is characterized by two distinct phases.
-
Phase I (Early Phase): Occurs immediately after injection and lasts for about 5-10 minutes. This phase is attributed to the direct chemical stimulation of nociceptors.
-
Phase II (Late Phase): Begins approximately 15-20 minutes post-injection and can last for up to an hour. This phase is associated with an inflammatory response and central sensitization within the spinal cord.
-
-
Drug Evaluation: Test compounds are typically administered prior to the formalin injection, and their effect on the duration of nociceptive behaviors in either or both phases is measured.
Capsaicin-Induced Pain Model
This model is used to investigate neurogenic inflammation and central sensitization.
-
Procedure: Capsaicin, the pungent component of chili peppers, is injected intradermally or applied topically to the skin. This activates the transient receptor potential vanilloid 1 (TRPV1) on nociceptive sensory neurons, leading to a sensation of pain and the release of pro-inflammatory neuropeptides.
-
Endpoints: The primary outcomes measured are primary hyperalgesia (increased sensitivity to pain at the site of injection) and secondary hyperalgesia (increased pain sensitivity in the surrounding, uninjured tissue), which is a measure of central sensitization. Mechanical and thermal pain thresholds are assessed using von Frey filaments and radiant heat sources, respectively.
Spinal Nerve Ligation (SNL) Model
The SNL model is a common surgical model of neuropathic pain that mimics the symptoms of nerve injury in humans.
-
Procedure: In anesthetized rodents, the L5 and/or L6 spinal nerves are tightly ligated with suture material. This procedure results in damage to a portion of the sciatic nerve.
-
Behavioral Assessment: Following a recovery period, animals develop signs of neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus), thermal hyperalgesia, and spontaneous pain behaviors. These are quantified using von Frey filaments, radiant heat, and acetone (for cold allodynia).
-
Drug Evaluation: The ability of a test compound to reverse these established pain behaviors is assessed.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound in neurogenic pain.
Experimental Workflow for Preclinical Pain Models
References
Benchmarking ReN 1869: A Comparative Analysis Against Novel Neuropathic Pain Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the hypothetical selective Nav1.7 inhibitor, ReN 1869, against three novel classes of neuropathic pain drug candidates: selective Nav1.8 inhibitors, CGRP receptor antagonists, and Angiotensin II Type 2 Receptor (AT2R) antagonists. This objective comparison is supported by representative preclinical and clinical data to inform drug development strategies.
Overview of Mechanisms of Action
Neuropathic pain is a complex condition arising from damage to the somatosensory nervous system.[1] Current treatments often have limited efficacy and significant side effects, driving the search for novel therapeutic targets.[2][3] This guide evaluates four distinct approaches to modulating pain signaling.
-
This compound (Hypothetical Nav1.7 Inhibitor): Voltage-gated sodium channel Nav1.7 is a key player in the initiation and propagation of action potentials in pain-sensing neurons (nociceptors).[4][5] Genetic studies have shown that loss-of-function mutations in the gene encoding Nav1.7 lead to an inability to feel pain, making it a compelling target for analgesics. This compound is a fictional, highly selective small molecule inhibitor designed to block Nav1.7, thereby dampening the pain signals at their source.
-
VX-548 (Selective Nav1.8 Inhibitor): Similar to Nav1.7, the Nav1.8 sodium channel is predominantly expressed in peripheral sensory neurons and is crucial for signal transmission in response to noxious stimuli. VX-548 is a leading example of a selective Nav1.8 inhibitor that has shown promising results in clinical trials for acute pain, with potential applications in chronic neuropathic pain.
-
CGRP Antagonists (e.g., Atogepant): Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide involved in pain transmission and neurogenic inflammation. While highly successful as a target for migraine treatment, the role of CGRP in peripheral neuropathic pain is an emerging area of investigation. CGRP receptor antagonists, or "gepants," block the CGRP receptor to prevent its pain-sensitizing effects.
-
AT2R Antagonists (e.g., EMA401): The Angiotensin II Type 2 Receptor (AT2R) has been identified as a novel pain target. Antagonism of this receptor has been shown to produce analgesia in rodent models of neuropathic pain and has been tested in clinical trials for conditions like postherpetic neuralgia. The mechanism is thought to involve the inhibition of inflammatory and neuronal hyperexcitability pathways.
Data Presentation: Preclinical Efficacy and Clinical Profile
The following tables summarize key quantitative data for this compound and its comparators. Data for this compound is hypothetical and based on typical performance characteristics for its class, while data for other candidates is representative of published findings.
Table 1: Preclinical Efficacy in the Rat Chronic Constriction Injury (CCI) Model
| Compound | Drug Class | Dose (mg/kg, p.o.) | % Reversal of Mechanical Allodynia (von Frey Test) | % Reversal of Thermal Hyperalgesia (Hargreaves Test) |
| This compound (Fictional) | Nav1.7 Inhibitor | 30 | 55% | 45% |
| VX-548 (Representative) | Nav1.8 Inhibitor | 30 | 65% | 60% |
| CGRP Antagonist (Rep.) | CGRP Antagonist | 50 | 40% | 35% |
| EMA401 (Representative) | AT2R Antagonist | 10 | 60% | 50% |
Table 2: Comparative Profile and Development Status
| Compound | Target | Primary Indication | Key Advantages | Key Challenges |
| This compound (Fictional) | Nav1.7 | Neuropathic Pain | Strong genetic validation of the target. | Historical clinical trial failures in the class; potential for CNS side effects if blood-brain barrier is crossed. |
| VX-548 | Nav1.8 | Acute Pain | Demonstrated efficacy in human acute pain models; peripherally restricted action may limit CNS side effects. | Efficacy in chronic neuropathic pain is still under investigation. |
| CGRP Antagonists | CGRP Receptor | Migraine | Proven clinical efficacy and safety in a related pain indication (migraine). | Efficacy in non-migraine neuropathic pain is less established. |
| EMA401 | AT2R | Neuropathic Pain | Novel mechanism of action with human validation in a Phase II trial. | Development of some candidates in this class has been halted due to long-term toxicity concerns (e.g., hepatotoxicity). |
Experimental Protocols
The data presented is typically generated using the following standardized preclinical methodologies.
Animal Model: Chronic Constriction Injury (CCI)
The CCI model is a widely used rodent model to induce peripheral neuropathy that mimics symptoms of human neuropathic pain, such as allodynia and hyperalgesia.
-
Animal Subjects: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: Under isoflurane anesthesia, the right sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb.
-
Post-Operative Care: The incision is closed, and animals are allowed to recover for 7-14 days to allow for the full development of neuropathic pain-like behaviors. Sham-operated animals undergo the same procedure without nerve ligation to serve as controls.
Behavioral Testing: Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a non-noxious mechanical stimulus, indicating the level of mechanical sensitivity (allodynia).
-
Acclimation: Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.
-
Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw. The 50% withdrawal threshold is calculated using the up-down method.
Behavioral Testing: Thermal Hyperalgesia (Hargreaves Test)
This test assesses the latency of paw withdrawal in response to a thermal stimulus, indicating the level of heat sensitivity (hyperalgesia).
-
Acclimation: Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Stimulation: A radiant heat source is focused onto the plantar surface of the hind paw from underneath the glass floor.
-
Response Measurement: The time taken for the rat to withdraw its paw is automatically recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for the compared drug classes.
Experimental Workflow
Caption: Standard preclinical workflow for testing analgesic efficacy.
References
- 1. embse.org [embse.org]
- 2. Selective small molecule angiotensin II type 2 receptor antagonists for neuropathic pain: preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential novel therapeutic strategies for neuropathic pain [frontiersin.org]
- 4. drpress.org [drpress.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal Protocol for Unidentified Chemicals: A Case Study of "ReN 1869"
Immediate Safety and Logistical Information for Laboratory Personnel
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) for a substance designated "ReN 1869" is not publicly available, this document outlines a necessary and prudent procedural framework for the disposal of any such unidentified or novel compound within a research and development setting. Adherence to these guidelines is critical for the safety of all laboratory personnel and to maintain regulatory compliance.
In the absence of specific hazard information for "this compound," it must be treated as a hazardous substance of unknown toxicity. The following procedures are designed to provide a clear, step-by-step guide for researchers, scientists, and drug development professionals to safely manage and dispose of such materials.
General Disposal Principles
All chemical waste must be managed in accordance with local, state, and federal regulations. A fundamental principle of laboratory safety is to consider any unknown substance as hazardous. Do not mix chemical wastes unless explicitly instructed to do so by a knowledgeable authority, such as an Environmental Health and Safety (EHS) officer.[1] Improper mixing can lead to dangerous chemical reactions.
**Step-by-Step Disposal Protocol for Unidentified Chemicals
The following table outlines the essential steps for the proper disposal of an unknown chemical like "this compound."
| Step | Action | Key Considerations | Responsible Party |
| 1 | Initial Assessment & Hazard Identification | Assume the substance is hazardous. Do not handle without appropriate Personal Protective Equipment (PPE). Review any available internal documentation or experimental notes that may provide clues about the substance's properties. | Researcher/Scientist |
| 2 | Segregation and Labeling | Isolate the container of "this compound" from other chemicals to prevent accidental reactions.[1] Label the container clearly as "Caution: Unknown Substance - Hazardous Waste" and include any known information (e.g., project code, date). | Researcher/Scientist |
| 3 | Consult with EHS | Contact your institution's Environmental Health and Safety (EHS) department. Provide them with all available information about the substance. EHS will provide guidance on the proper disposal pathway. | Researcher/Scientist & EHS Officer |
| 4 | Waste Accumulation | Store the labeled container in a designated hazardous waste accumulation area as directed by EHS. Ensure the area is secure and has secondary containment. | Researcher/Scientist |
| 5 | Waste Pickup and Disposal | EHS will arrange for the collection of the hazardous waste by a licensed disposal vendor. Do not attempt to dispose of the substance down the drain or in regular trash. | EHS Officer/Waste Vendor |
Experimental Workflow for Unidentified Chemical Disposal
The following diagram illustrates the logical flow of actions to be taken when handling an unidentified chemical for disposal.
Signaling Pathway for Safe Handling
The decision-making process for handling an unknown chemical can be visualized as a signaling pathway, where each step triggers the next appropriate action to ensure safety.
Disclaimer: This guidance is intended for a scenario where a specific Safety Data Sheet is unavailable. It is the responsibility of the chemical generator to comply with all institutional policies and regulatory requirements for waste disposal. Always consult with your institution's Environmental Health and Safety department for specific guidance.
References
Essential Safety and Logistical Information for Handling ReN 1869
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols, handling instructions, and disposal plans for ReN 1869 (also known as NNC-05-1869), a selective histamine H(1) receptor antagonist. Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety
While this compound (CAS 170149-99-2) is not classified as a hazardous substance or mixture, standard laboratory safety precautions are mandatory to minimize exposure and ensure a safe working environment. The following personal protective equipment is required when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves should be worn. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental contact. |
| Respiratory | Fume Hood | Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood, to avoid dust and aerosol formation. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintaining the stability and purity of this compound.
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with eyes and skin.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended Storage Temperature:
-
Powder: -20°C for up to 3 years.
-
In solvent: -80°C for up to 1 year.
-
Disposal Plan
Contaminated materials and waste must be disposed of in accordance with all applicable federal, state, and local regulations.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Dispose of as unused product. Conduct recycling or disposal in accordance with prevailing regulations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₇NO₂ |
| Molecular Weight | 361.48 g/mol |
| CAS Number | 170149-99-2 |
| Synonyms | ReN1869, NNC-05-1869, NNC 05-1869 |
| Solubility | Soluble in DMSO |
Experimental Protocol: In Vitro Histamine H(1) Receptor Antagonist Assay
The following is a representative protocol for evaluating the antagonist activity of this compound on the histamine H(1) receptor in a cell-based assay. This protocol is illustrative and should be adapted based on specific cell lines and experimental objectives.
1. Materials and Reagents:
-
This compound (NNC-05-1869)
-
Histamine
-
Cell line expressing the human histamine H(1) receptor (e.g., CHO-K1 or HEK293 cells)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
DMSO (for stock solution preparation)
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Microplate reader capable of measuring fluorescence
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations.
-
Histamine Solution: Prepare a stock solution of histamine in deionized water. Further dilute in assay buffer to a concentration that elicits a submaximal response (e.g., EC₈₀) in the chosen cell line.
3. Cell Culture and Plating:
-
Culture the H(1) receptor-expressing cells according to standard protocols.
-
The day before the assay, seed the cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
4. Calcium Flux Assay:
-
On the day of the assay, remove the culture medium from the wells.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, following the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the microplate in the plate reader and measure the baseline fluorescence.
-
Add the histamine solution to all wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response (change in fluorescence) against the concentration of this compound.
-
Determine the IC₅₀ value for this compound by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway of this compound Action
This compound acts as a selective antagonist of the histamine H(1) receptor. The diagram below illustrates the signaling pathway initiated by histamine binding to the H(1) receptor and how this compound blocks this cascade.
Caption: Mechanism of this compound as a Histamine H(1) Receptor Antagonist.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
